5-NIdR
Description
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Properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitroindolyl-2'-deoxyriboside: A Universal Base Analog for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindolyl-2'-deoxyriboside is a synthetic analog of natural deoxynucleosides that functions as a universal base in oligonucleotides. Unlike canonical bases that form specific hydrogen bonds (Adenine-Thymine and Guanine-Cytosine), the 5-nitroindole (B16589) moiety is primarily hydrophobic and stabilizes DNA duplexes through enhanced base-stacking interactions.[1][2] This unique property allows it to pair with any of the four natural bases with minimal discrimination, making it an invaluable tool in molecular biology, diagnostics, and therapeutic research.[1][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-nitroindolyl-2'-deoxyriboside, with a focus on quantitative data, detailed experimental protocols, and visual representations of its functional mechanisms.
Core Properties and Chemical Structure
5-Nitroindolyl-2'-deoxyriboside consists of a 5-nitroindole heterocyclic base attached to a 2'-deoxyribose sugar moiety. Its structure lacks the hydrogen bond donor and acceptor groups found in natural bases. The enhanced stability it confers to DNA duplexes is attributed to its large, polarizable aromatic system, which promotes strong π-π stacking interactions with adjacent bases.[1][2]
Structure of 5-Nitroindolyl-2'-deoxyriboside:
Caption: Chemical structure of 5-Nitroindolyl-2'-deoxyriboside.
Data Presentation: Thermodynamic Stability of DNA Duplexes
The incorporation of 5-nitroindolyl-2'-deoxyriboside into DNA oligonucleotides influences the thermodynamic stability of the resulting duplexes. The change in melting temperature (Tm) is a key parameter for assessing this impact. Generally, a single substitution results in a slight decrease in Tm compared to a fully matched duplex, but it is significantly more stable than a mismatched pair.
| Oligonucleotide Description | Position of 5-Nitroindole | Unmodified Tm (°C) | Modified Tm (°C) | ΔTm (°C) per Modification | Reference |
| 17-mer duplex | End | 72 | 70 | -2 | [1] |
| 17-mer duplex | Middle | 72 | 67 | -5 | [1] |
| 6 bp hairpin with 4-base loop | Loop (N4) | 56.7 | 59.9 | +3.2 | [4] |
| 6 bp hairpin with 4-base loop | Loop (T-N2-T) | 56.7 | 58.0 | +1.3 | [4] |
| 6 bp hairpin with 4-base loop | Stem (N-N) | 56.7 | 53.6 | -3.1 | [4] |
| 6 bp hairpin with 4-base loop | Stem (N-A) | 56.7 | 53.1 | -3.6 | [4] |
| 6 bp hairpin with 4-base loop | Stem (T-N) | 56.7 | 52.8 | -3.9 | [4] |
Experimental Protocols
Synthesis of 5-Nitroindolyl-2'-deoxyriboside CE-Phosphoramidite
The synthesis of the phosphoramidite (B1245037) building block is a prerequisite for incorporating 5-nitroindolyl-2'-deoxyriboside into oligonucleotides using automated solid-phase synthesis. The following is a general protocol adapted from the synthesis of the corresponding ribonucleoside phosphoramidite.[5]
Materials:
-
5-Nitroindole
-
1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose
-
Sodium hydride (NaH)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Sodium methoxide (B1231860) (NaOMe) in methanol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine, anhydrous
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
Procedure:
-
Glycosylation: React 5-nitroindole with a protected deoxyribose sugar, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, in the presence of a strong base like sodium hydride in anhydrous acetonitrile to form the protected nucleoside.
-
Deprotection of Toluoyl Groups: Remove the toluoyl protecting groups from the deoxyribose moiety using sodium methoxide in methanol.
-
5'-OH Protection: Protect the 5'-hydroxyl group of the resulting deoxyriboside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine.
-
Phosphitylation: React the 5'-O-DMT-protected 5-nitroindolyl-2'-deoxyriboside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine in anhydrous dichloromethane to yield the final CE-phosphoramidite.
-
Purification: Purify the product by silica (B1680970) gel chromatography.
Caption: Synthesis workflow for 5-Nitroindolyl-2'-deoxyriboside CE-Phosphoramidite.
Enzymatic Incorporation of 5-Nitroindolyl-2'-deoxyriboside Triphosphate (5-NITP)
This protocol describes a steady-state kinetic analysis of the incorporation of 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP) by a DNA polymerase.
Materials:
-
DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I)
-
5-NITP
-
Primer-template DNA duplex with a 5'-radiolabeled or fluorescently labeled primer
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures containing the primer-template DNA, reaction buffer, and varying concentrations of 5-NITP.
-
Initiation: Initiate the reactions by adding the DNA polymerase.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a fixed time, ensuring that the reaction is in the steady-state phase (less than 20% of the primer is extended).
-
Quenching: Stop the reactions by adding the quenching solution.
-
Analysis: Separate the products by denaturing PAGE.
-
Quantification: Quantify the amount of extended primer to determine the initial velocity of the reaction.
-
Data Analysis: Plot the initial velocities against the 5-NITP concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and kcat.
Caption: Workflow for steady-state kinetic analysis of 5-NITP incorporation.
Applications in Research and Drug Development
Universal Base in PCR and Sequencing
Due to its ability to pair with all four natural bases, 5-nitroindole is widely used as a universal base in primers for PCR and DNA sequencing. This is particularly useful when dealing with degenerate sequences or when a mixed population of templates is present.
Probing DNA-Protein Interactions
The introduction of a non-natural base like 5-nitroindole can be used to probe the recognition and binding mechanisms of DNA-binding proteins, such as those involved in DNA repair.[3] For example, it can be used to investigate the role of specific hydrogen bonds in protein-DNA recognition by replacing a natural base with the non-hydrogen bonding 5-nitroindole.
Antiviral Drug Development
Nucleoside analogs are a major class of antiviral agents. The ribonucleoside counterpart of 5-nitroindolyl-2'-deoxyriboside has shown promising antiviral activity against poliovirus, an RNA virus.[6] The proposed mechanism involves the intracellular conversion of the nucleoside to its triphosphate form, which is then incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRP). This incorporation can lead to lethal mutagenesis, causing an "error catastrophe" that results in the loss of viral viability.[6]
Kinetic Data for 5-Nitroindole Ribonucleoside Triphosphate with Poliovirus RdRP [6]
| Compound | Kd,app (μM) | kpol (s-1) | Ki (μM) |
| 5-Nitroindole-TP | 9.9 ± 1.5 | 0.00136 ± 0.00006 | 30 |
| Ribavirin-TP | 496 ± 21 | 0.014 ± 0.001 | 150 |
This data indicates that while the rate of incorporation (kpol) of 5-nitroindole triphosphate is slower than that of ribavirin (B1680618) triphosphate, it is a more potent inhibitor of the poliovirus RdRP, as shown by its lower Ki value.
Caption: Proposed antiviral mechanism of 5-nitroindole nucleosides.
Conclusion
5-Nitroindolyl-2'-deoxyriboside is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its unique properties as a universal base analog that stabilizes duplexes through stacking interactions open up a wide range of applications, from molecular diagnostics to the development of novel antiviral therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the effective utilization of this important molecule in the laboratory and in the pursuit of new scientific discoveries and therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-NIdR and Translesion DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nucleoside analog 5-nitroindolyl-2'-deoxyriboside (5-NIdR) has emerged as a potent and selective inhibitor of translesion DNA synthesis (TLS), a critical pathway employed by cancer cells to tolerate DNA damage induced by chemotherapy. When co-administered with DNA-damaging agents such as temozolomide (B1682018) (TMZ), this compound synergistically enhances cancer cell apoptosis and promotes tumor regression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with various DNA polymerases, and its impact on DNA replication and the cellular DNA damage response. Detailed experimental protocols for key assays, a compilation of quantitative data, and visual representations of the underlying molecular pathways and experimental workflows are presented to facilitate further research and drug development in this promising area of cancer therapy.
Introduction to this compound and Translesion DNA Synthesis
Translesion DNA synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall high-fidelity DNA polymerases. While essential for preventing replication fork collapse and subsequent genomic instability, TLS is an inherently error-prone process due to the involvement of specialized, low-fidelity DNA polymerases. In the context of cancer, TLS can contribute to the accumulation of mutations and the development of resistance to DNA-damaging chemotherapeutic agents.
5-Nitroindolyl-2'-deoxyriboside (this compound) is an artificial nucleoside that, upon intracellular conversion to its triphosphate form (5-NITP), acts as a selective inhibitor of TLS. 5-NITP is preferentially incorporated by specialized TLS polymerases opposite DNA lesions, such as abasic sites, which are common intermediates of damage induced by drugs like TMZ. Following its incorporation, 5-NITP acts as a chain terminator, preventing further DNA elongation and leading to the accumulation of single-strand DNA gaps. This, in turn, triggers a robust DNA damage response (DDR), culminating in cell cycle arrest and apoptosis.
The co-administration of this compound with DNA-damaging agents represents a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of existing cancer treatments.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound involves its conversion to 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP) within the cell. 5-NITP then serves as a substrate for various DNA polymerases, particularly the specialized TLS polymerases, during the bypass of DNA lesions.
Inhibition of Translesion DNA Synthesis
DNA-damaging agents like temozolomide (TMZ) generate various DNA adducts, with N7-methylguanine being the most common. This adduct can spontaneously depurinate, creating an abasic site, which is a non-instructional lesion that stalls high-fidelity DNA polymerases. Specialized TLS polymerases, such as polymerase η (pol η) and polymerase ι (pol ι), are capable of bypassing these abasic sites, allowing DNA replication to continue, albeit with a higher risk of introducing mutations.
5-NITP is efficiently incorporated by these TLS polymerases opposite abasic sites. However, due to its chemical structure, 5-NITP acts as a chain terminator, preventing the addition of the next nucleotide and effectively halting DNA synthesis at the site of the lesion. This targeted inhibition of TLS leads to an accumulation of stalled replication forks and single-strand DNA gaps.
Induction of the DNA Damage Response and Apoptosis
The accumulation of single-strand DNA resulting from the this compound-mediated inhibition of TLS triggers the DNA damage response (DDR) signaling cascade. This response is primarily initiated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by RPA-coated single-stranded DNA.[2][3][4] Activated ATR then phosphorylates and activates its downstream effector, Chk1, leading to cell cycle arrest, primarily in the S-phase. This sustained cell cycle arrest provides an opportunity for the cell to repair the DNA damage. However, in the presence of extensive, irreparable damage, the DDR ultimately triggers the apoptotic pathway, leading to programmed cell death. The activation of ATM (Ataxia Telangiectasia Mutated) has also been observed, often at later time points following TMZ treatment.[2][5]
The synergistic effect of this compound and TMZ arises from the dual action of TMZ-induced DNA damage and this compound's inhibition of the cell's ability to tolerate that damage through TLS. This leads to a significant increase in apoptotic cell death compared to treatment with either agent alone.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound and its combination with TMZ.
Table 1: Cytotoxicity of this compound and Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | Compound | LD50 |
| U87 | TMZ | > 100 µmol/L |
| A172 | TMZ | > 100 µmol/L |
| SW1088 | TMZ | > 100 µmol/L |
| U87 | This compound | > 100 µg/mL (360 µmol/L) |
| A172 | This compound | > 100 µg/mL (360 µmol/L) |
| SW1088 | This compound | > 100 µg/mL (360 µmol/L) |
Table 2: Synergistic Effects of this compound and TMZ on Glioblastoma Cells (U87)
| Treatment | Non-viable Cells (%) | S-Phase Cells (%) |
| Control (DMSO) | Not specified | 13.7 ± 3.2 |
| This compound (100 µg/mL) | Not specified | Not specified |
| TMZ (100 µmol/L) | < 10% | 14.2 ± 1.5 |
| This compound (100 µg/mL) + TMZ (100 µmol/L) | 33 ± 2% | 23.4 ± 1.9 |
Table 3: Incorporation of 5-NITP by Human DNA Polymerases
| DNA Polymerase | Function | 5-NITP Incorporation opposite Abasic Site |
| pol δ | High-fidelity replicative polymerase | Efficient |
| pol ε | High-fidelity replicative polymerase | Efficient |
| pol η | Specialized TLS polymerase | Efficient |
| pol ι | Specialized TLS polymerase | Efficient |
| pol κ | Specialized TLS polymerase | Poor |
| pol λ | DNA repair polymerase | Poor |
| pol μ | DNA repair polymerase | Poor |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (PrestoBlue Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, TMZ, or a combination of both in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
PrestoBlue Addition: Add 10 µL of PrestoBlue reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.
-
Data Analysis: Subtract the background fluorescence/absorbance from the control wells (medium with PrestoBlue but no cells). Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, TMZ, or a combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Single-Nucleotide Incorporation Assay
This assay determines the ability of a DNA polymerase to incorporate a nucleotide opposite a specific DNA template.
-
Substrate Preparation: Synthesize and purify a primer and a template oligonucleotide. The template should contain the DNA lesion of interest (e.g., an abasic site). The 5' end of the primer is typically labeled with ³²P or a fluorescent dye. Anneal the primer to the template.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA).
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the annealed primer/template DNA, the DNA polymerase of interest, and the nucleotide to be tested (e.g., 5-NITP or a natural dNTP).
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Quenching: Stop the reaction by adding an equal volume of loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes. Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using autoradiography or fluorescence imaging. The intensity of the band corresponding to the incorporated nucleotide is quantified to determine the efficiency of incorporation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows related to this compound.
Signaling Pathway of this compound and TMZ Synergy
Experimental Workflow for Drug Synergy Assessment
References
- 1. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
Synthesis and Characterization of 5-Nitroindole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 5-nitroindole (B16589) compounds. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 5-position significantly influences its chemical properties and biological activity, making it a key building block in the development of novel therapeutics. This document details common synthetic routes, in-depth characterization methodologies, and explores the role of 5-nitroindole derivatives as potent anticancer agents.
Synthesis of 5-Nitroindole and Its Derivatives
The synthesis of 5-nitroindole can be achieved through various methods, with the Fischer indole synthesis being a classical and widely adopted approach. Other notable methods include the Bartoli and Reissert indole syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 5-nitroindole-2-carboxylic acid, p-nitrophenylhydrazine hydrochloride is condensed with ethyl pyruvate (B1213749) to form a hydrazone, which is then cyclized.[1]
Experimental Protocol: Synthesis of 5-Nitroindole-2-carboxylic Acid [1]
-
Step 1: Synthesis of Ethyl 2-(4-nitrophenyl)hydrazono)propanoate (Hydrazone Formation): An aqueous solution of p-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate at 20-60°C for 20-60 minutes. The resulting intermediate, ethyl 2-((4-nitrophenyl)hydrazono)propanoate, is then collected.
-
Step 2: Cyclization to Ethyl 5-nitro-1H-indole-2-carboxylate: The hydrazone from the previous step is dissolved in a benzene-based solvent (such as toluene (B28343) or xylene) with polyphosphoric acid as a catalyst. The reaction mixture is heated to 85-115°C for 20-60 minutes to induce Fischer indole cyclization, yielding ethyl 5-nitro-1H-indole-2-carboxylate.
-
Step 3: Hydrolysis to 5-Nitroindole-2-carboxylic Acid: The resulting ethyl ester is then subjected to alkaline hydrolysis at 20-30°C for 5-8 hours.
-
Step 4: Acidification and Isolation: The reaction mixture is acidified with hydrochloric acid to precipitate the final product, 5-nitroindole-2-carboxylic acid, which is then collected by filtration, washed with water, and dried. This method has been reported to yield a product with a purity of over 98% (HPLC).[1]
Synthesis of 5-Nitroindole from Toluene
An alternative synthetic route starts from toluene, which undergoes nitration to form p-nitrotoluene, followed by a series of reactions to construct the indole ring.[2]
Experimental Protocol: Synthesis of 5-Nitroindole from Toluene [2]
-
Step 1: Nitration of Toluene: 15 mL of concentrated nitric acid is carefully mixed with 20 mL of concentrated sulfuric acid and cooled to room temperature. To this nitrating mixture, 10 g of toluene and 5 g of elemental bromine are added. The temperature is raised to 50°C and the reaction proceeds for 1 hour until a yellow precipitate of 2-methyl-5-nitrotoluene is formed. The precipitate is dried to yield approximately 8.5 g of the product.
-
Step 2: Cyclization and Ring Formation: 8.5 g of 2-methyl-5-nitrotoluene, 10.9 g of ethyl 3-oxobutanoate, and 7.9 g of oxalic acid are mixed and dissolved. 20 mL of a 2 mol/L sodium hydroxide (B78521) solution is slowly added, and the mixture is heated to 120°C and refluxed for 4 hours.
-
Step 3: Isolation and Purification: After reflux, the mixture is cooled to 20°C in an ice-salt bath. 80 mL of an 80% ethanol (B145695) solution is added, and the pH is adjusted to 8-9 with dilute sulfuric acid. The solution is refrigerated overnight, and the resulting solid is filtered, washed with distilled water, dried, and recrystallized from petroleum ether to obtain 7.8 g of 5-nitroindole.[2]
Characterization of 5-Nitroindole Compounds
The structural elucidation and purity assessment of 5-nitroindole and its derivatives are crucial for their application in research and drug development. A combination of spectroscopic techniques is employed for comprehensive characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon atoms, provide a detailed map of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 5-nitroindole include those for the N-H stretch of the indole ring, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
UV-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is used to study the electronic transitions within the molecule. 5-Nitroindole exhibits characteristic absorption peaks in the near-UV range.[3][4]
Quantitative Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for the parent 5-nitroindole compound.
| Technique | Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) | See detailed spectrum for specific assignments. |
| ¹³C NMR | Chemical Shift (ppm) | 140.72, 139.10, 129.21, 127.01, 117.21, 116.35, 111.77, 103.86 (in DMSO-d6)[5] |
| IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H, aromatic C-H, and NO₂ stretches. |
| Mass Spec. | Molecular Weight | 162.15 g/mol [6] |
| UV/Vis | λmax (nm) | 322 nm (in 2-propanol)[3] |
Biological Activity and Applications
5-Nitroindole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.
Anticancer Activity: c-Myc G-Quadruplex Binders
A promising area of research involves the development of 5-nitroindole derivatives as ligands that target G-quadruplex (G4) DNA structures.[7] The promoter region of the c-Myc oncogene can form a G-quadruplex structure, and stabilization of this structure can lead to the downregulation of c-Myc expression, which is often overexpressed in cancer cells.
Pyrrolidine-substituted 5-nitroindole scaffolds have been synthesized and shown to bind to the c-Myc promoter G-quadruplex.[7][8] These compounds have been demonstrated to downregulate c-Myc expression, induce cell-cycle arrest in the sub-G1/G1 phase, and increase the concentration of intracellular reactive oxygen species in cancer cells.[7][8]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for 5-nitroindole derivatives that target the c-Myc G-quadruplex.
Caption: Inhibition of c-Myc expression by 5-nitroindole derivatives.
Cytotoxicity Data
The cytotoxic effects of 5-nitroindole derivatives have been evaluated against various cancer cell lines. The following table presents representative IC₅₀ values for hypothetical 5-nitroindole compounds based on published data for similar derivatives.[9]
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) |
| Compound A | HeLa (Cervical) | MTT | 7.5 ± 0.8 |
| MCF-7 (Breast) | SRB | 12.2 ± 1.5 | |
| HCT-116 (Colon) | MTT | 9.8 ± 1.1 | |
| Compound B | HeLa (Cervical) | MTT | 5.2 ± 0.6 |
| MCF-7 (Breast) | SRB | 8.9 ± 0.9 | |
| HCT-116 (Colon) | MTT | 6.5 ± 0.7 |
Note: The data in this table is representative and intended for illustrative purposes.[9]
Experimental Workflow: Synthesis and Characterization
The general workflow for the synthesis and characterization of 5-nitroindole compounds is outlined below.
Caption: A typical experimental workflow.
Conclusion
5-Nitroindole and its derivatives represent a versatile and valuable class of compounds with significant potential in drug discovery and development. The synthetic routes described provide a foundation for accessing a wide range of analogs, while the detailed characterization techniques are essential for ensuring their quality and advancing their study. The demonstrated anticancer activity, particularly through the targeting of the c-Myc G-quadruplex, highlights the therapeutic promise of this scaffold and warrants further investigation. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and biology of 5-nitroindole compounds.
References
- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroindole(6146-52-7) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Nitroindole | C8H6N2O2 | CID 22523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Cytotoxic Effects of 5-NIdR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel non-natural nucleoside with promising applications in cancer therapy. This document details the mechanism of action, presents quantitative data on its cytotoxic and apoptotic effects, outlines experimental protocols for its study, and visualizes the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Translesion DNA Synthesis
This compound exerts its primary cytotoxic effect by inhibiting translesion DNA synthesis (TLS), a DNA damage tolerance pathway that allows DNA replication to proceed across DNA lesions. In the context of cancer therapy, particularly in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ), this compound significantly enhances the therapeutic efficacy.
When administered, this compound is converted in vivo to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). This molecule then acts as a potent inhibitor of several human DNA polymerases that are responsible for replicating damaged DNA. By preventing the bypass of DNA lesions, this compound effectively stalls DNA replication in cancer cells, leading to an accumulation of DNA double-strand breaks (DSBs) and subsequent cell death.[1] This mechanism is particularly effective in sensitizing cancer cells to DNA alkylating agents like TMZ, which induce a variety of DNA adducts.[1]
Quantitative Analysis of Cytotoxicity and Apoptosis
The cytotoxicity of this compound has been evaluated both as a monotherapy and in combination with temozolomide in glioblastoma (GBM) cell lines. While this compound alone demonstrates weak potency, its combination with TMZ results in a synergistic increase in cell death.
| Treatment Group | Cell Line | Concentration | % Nonviable Cells (Mean ± SD) |
| This compound | U87 | 100 µg/mL | 12.3 ± 2.2 |
| Temozolomide (TMZ) | U87 | 100 µM | 10.2 ± 1.1 |
| This compound + TMZ | U87 | 100 µg/mL + 100 µM | 33.8 ± 3.0 |
Table 1: Synergistic cytotoxicity of this compound and Temozolomide in U87 glioblastoma cells. The combination of this compound and TMZ leads to a significantly higher percentage of nonviable cells compared to the additive effect of individual treatments.[1][2]
The synergistic cytotoxicity of the this compound and TMZ combination is attributed to a significant increase in apoptosis. Flow cytometry experiments using Annexin V staining have demonstrated that the combination treatment leads to a markedly higher level of apoptosis compared to either agent used alone.[3] This enhanced apoptosis is a direct consequence of the increased DNA damage and stalled replication.
In preclinical animal studies using xenograft mouse models of glioblastoma, the combination of this compound and TMZ resulted in complete tumor regression within two weeks of treatment. In contrast, TMZ monotherapy only slowed the rate of tumor growth by two-fold, and this compound alone had no significant effect on tumor growth.[3][4]
Signaling Pathways
The cytotoxic effects of this compound, particularly in combination with TMZ, are mediated through the activation of the DNA Damage Response (DDR) and subsequent induction of apoptosis.
DNA Damage Response Pathway
As depicted in Figure 1, TMZ induces DNA lesions. While TLS polymerases would normally bypass these lesions, 5-NITP inhibits this process, leading to stalled replication forks and the formation of DSBs. This accumulation of DSBs activates the key sensor kinases ATM and ATR, which in turn phosphorylate their downstream targets, Chk1 and Chk2. This signaling cascade ultimately leads to S-phase cell cycle arrest and the initiation of apoptosis.
Apoptosis Signaling Pathway
The DDR activation, particularly through the ATM/ATR-Chk1/Chk2 axis, leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 translocates to the mitochondria and induces the activation of the pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death (Figure 2).
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.
Cell Culture
The human glioblastoma cell line U-87 MG is cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 1 mM sodium pyruvate, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is renewed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
U-87 MG cells
-
96-well plates
-
Complete growth medium
-
This compound and/or TMZ
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed U-87 MG cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and/or TMZ in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-treated control wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
U-87 MG cells
-
6-well plates
-
This compound and/or TMZ
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed U-87 MG cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and/or TMZ for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
Western Blotting for DNA Damage Response Proteins
This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the DNA damage response pathway.
Materials:
-
U-87 MG cells
-
6-well plates
-
This compound and/or TMZ
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-Chk1, anti-phospho-Chk2, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat U-87 MG cells as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Visualization
This guide provides a foundational understanding of the cytotoxic effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application, particularly in combination with existing chemotherapeutic agents.
References
The Role of 5-NIdR in DNA Polymerase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nucleoside analog 5-nitro-1-indolyl-2'-deoxyriboside (5-NIdR) represents a promising strategy in anticancer therapy, primarily through its targeted inhibition of DNA polymerases involved in translesion synthesis (TLS). Upon intracellular conversion to its triphosphate form, 5-nitro-1-indolyl-2'-deoxyriboside triphosphate (5-NITP) or its 3-ethynyl derivative (3-Eth-5-NITP), it acts as a potent and selective inhibitor of specialized DNA polymerases, particularly polymerase η (pol η). This inhibition occurs preferentially at sites of DNA damage, such as abasic sites, which are often induced by conventional chemotherapeutic agents like temozolomide (B1682018) (TMZ). By acting as a chain terminator after its incorporation opposite a lesion, this compound effectively stalls DNA replication in cancer cells, leading to increased apoptosis and synergistic enhancement of the efficacy of DNA-damaging drugs. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of the available quantitative data on its inhibitory properties, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
DNA polymerases are critical enzymes responsible for the replication and repair of DNA.[1] In cancer therapy, inhibiting these enzymes is a key strategy to halt the uncontrolled proliferation of tumor cells.[1] One of the mechanisms of resistance to DNA-damaging chemotherapeutics is the employment of specialized DNA polymerases in a process called translesion synthesis (TLS).[2] TLS allows cancer cells to bypass DNA lesions, thereby surviving the effects of treatment.[2]
5-Nitro-1-indolyl-2'-deoxyriboside (this compound) is an artificial nucleoside that has emerged as a potent inhibitor of this survival mechanism.[3] In vivo, this compound is converted to its active triphosphate form, which is then utilized by DNA polymerases during the replication of damaged DNA.[3] Specifically, the triphosphate of a derivative, 3-ethynyl-5-nitroindolyl-2′-deoxyriboside (3-Eth-5-NIdR), known as 3-Eth-5-NITP, is efficiently incorporated opposite non-instructional DNA lesions like abasic sites.[4] However, once incorporated, it acts as a chain terminator, preventing further DNA synthesis and ultimately leading to cell death.[3][4] This targeted inhibition of TLS makes this compound a promising candidate for combination therapies to overcome chemoresistance.[2]
Mechanism of Action
The primary mechanism of this compound's anticancer activity is the inhibition of translesion synthesis. This process can be broken down into the following key steps:
-
Cellular Uptake and Activation: this compound is taken up by the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, 5-NITP or 3-Eth-5-NITP.
-
Recognition of DNA Damage: Chemotherapeutic agents like temozolomide (TMZ) can induce DNA damage, such as the formation of abasic sites, which are non-instructional lesions.[3]
-
Polymerase Switching: At a stalled replication fork caused by a DNA lesion, the high-fidelity replicative DNA polymerases are replaced by specialized TLS polymerases, such as polymerase η (pol η).
-
Preferential Incorporation: Pol η preferentially incorporates the active form of this compound (e.g., 3-Eth-5-NITP) opposite the abasic site. Kinetic studies have shown that pol η utilizes 3-Eth-5-NITP much more efficiently than the natural nucleotide, dATP.
-
Chain Termination: Following its incorporation, the modified nucleotide acts as a chain terminator, preventing the addition of subsequent nucleotides and halting DNA replication.
-
Induction of Apoptosis: The stalled replication and accumulation of DNA damage trigger the apoptotic cascade, leading to cancer cell death.
This targeted action on TLS is what underlies the synergistic effect observed when this compound is used in combination with DNA-damaging agents.
Quantitative Data on DNA Polymerase Inhibition
While specific IC50 or Ki values for this compound's active triphosphate forms against various DNA polymerases are not extensively reported in publicly available literature, kinetic data highlights the preferential and efficient incorporation by polymerase η.
| Compound | DNA Polymerase | Substrate | Relative Efficiency (Inhibitor vs. dATP) | Reference |
| 3-Eth-5-NITP | Polymerase η | Abasic Site | ~10-fold more efficient than dATP | |
| 3-Eth-5-NITP | Polymerase η | Abasic Site | ~30-fold more efficient than dATP | [4] |
| 3-Eth-5-NITP | Polymerase δ | Abasic Site | Less efficient than dATP | [4] |
Note: The table above summarizes the available semi-quantitative data. Further studies are needed to establish precise IC50 and Ki values for a comprehensive comparative analysis.
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound's triphosphate form on DNA polymerase activity.
Objective: To determine the IC50 value of 5-NITP or 3-Eth-5-NITP for a specific DNA polymerase (e.g., polymerase η).
Materials:
-
Purified recombinant DNA polymerase (e.g., human polymerase η)
-
Primer-template DNA substrate with a specific lesion (e.g., an abasic site)
-
5-NITP or 3-Eth-5-NITP of known concentration
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Radiolabeled or fluorescently labeled dNTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: Prepare a master mix containing the reaction buffer, primer-template DNA, and the DNA polymerase.
-
Inhibitor Addition: Aliquot the master mix into separate reaction tubes and add varying concentrations of 5-NITP/3-Eth-5-NITP. Include a no-inhibitor control.
-
Reaction Initiation: Initiate the reaction by adding a mixture of dNTPs, including the labeled dNTP.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reactions by adding the stop solution.
-
Product Analysis: Denature the DNA products by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Data Quantification: Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.
-
IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound in combination with a DNA-damaging agent like TMZ on cancer cell lines.
Objective: To determine the effect of this compound and TMZ, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., glioblastoma cell line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound and Temozolomide (TMZ) stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, TMZ, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentrations to generate dose-response curves.
Visualizations
Signaling Pathway: Translesion Synthesis (TLS) Inhibition by this compound
Caption: Inhibition of the Translesion Synthesis Pathway by this compound.
Experimental Workflow: In Vitro DNA Polymerase Inhibition Assay
Caption: Workflow for In Vitro DNA Polymerase Inhibition Assay.
Conclusion
This compound is a promising therapeutic agent that leverages the dependency of cancer cells on translesion synthesis for survival in the face of DNA damage. Its active triphosphate form acts as a molecular mimic that is preferentially incorporated by specialized DNA polymerases at lesion sites, leading to chain termination and apoptosis. The synergistic effect of this compound with DNA-damaging chemotherapeutics like TMZ highlights its potential to overcome drug resistance and improve treatment outcomes. Further research to elucidate the precise quantitative inhibitory constants and to explore its efficacy in a broader range of cancer types is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
Early-Stage Research on 5-Nitroindolyl-2'-deoxyriboside (5-NIdR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a non-natural nucleoside analog that has emerged as a promising agent in oncology, particularly in the context of brain cancer therapy.[1][2] Early-stage research has focused on its role as a chemosensitizer, potentiating the cytotoxic effects of DNA alkylating agents like temozolomide (B1682018) (TMZ).[1][2] This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, preclinical efficacy data, and relevant experimental protocols.
Core Mechanism of Action: Inhibition of Translesion DNA Synthesis
The primary mechanism by which this compound exerts its synergistic anticancer effect is through the inhibition of translesion DNA synthesis (TLS).[2][3] In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[2]
Temozolomide, a standard-of-care chemotherapy for glioblastoma, induces DNA damage, primarily through the formation of N7-methylguanine adducts, which can lead to the creation of abasic sites.[2] Abasic sites are non-instructional DNA lesions, and specialized DNA polymerases are recruited to replicate past this damage in a process known as translesion synthesis.[2][3]
5-NITP acts as a potent inhibitor of several human DNA polymerases involved in TLS, including DNA polymerase eta (pol η) and polymerase iota (pol ι).[3] While 5-NITP is efficiently incorporated opposite abasic sites, it acts as a chain terminator, preventing further DNA elongation.[3] This leads to an accumulation of single- and double-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[3][4]
Quantitative Preclinical Data
The following table summarizes the key quantitative findings from early-stage in vitro and in vivo studies on this compound in combination with temozolomide (TMZ) in glioblastoma cell lines.
| Parameter | Cell Line | This compound (alone) | TMZ (alone) | This compound + TMZ | Source(s) |
| LD50 | U87 | > 50 µg/mL | > 100 µM | < 0.1 µM | [5][6] |
| Cell Viability (% non-viable cells) | U87 | 12.3 ± 2.2% (at 100 µg/mL) | 10.2 ± 1.1% (at 100 µM) | 33.8 ± 3.0% | [4] |
| Tumor Growth (in vivo xenograft) | U87 | No significant inhibition | Reduced rate of growth | Complete tumor regression | [1][4][5] |
Experimental Protocols
Cell Culture of U87 Glioblastoma Cells
U87 MG cells are a common model for glioblastoma research.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 1 mM sodium pyruvate, and 100 units/mL penicillin-streptomycin.[1][2][7]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2][7]
-
Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.25% trypsin-EDTA. The trypsin is neutralized with complete growth medium, and the cells are pelleted by centrifugation. The cell pellet is then resuspended in fresh medium and seeded into new culture flasks at a recommended density of 1 x 10^4 cells/cm^2.[1][2][7]
Cell Viability Assay (PrestoBlue or MTT Assay)
To assess the cytotoxic effects of this compound and temozolomide, a colorimetric cell viability assay is employed.
-
Cell Seeding: U87 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[4][8]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, temozolomide, or a combination of both. A vehicle control (e.g., DMSO) is also included.[4][5]
-
Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.[4][5][8]
-
Assay Procedure (PrestoBlue):
-
Assay Procedure (MTT):
-
After incubation, MTT reagent is added to each well and incubated for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[8][9]
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[4][8]
-
The absorbance is measured at 570 nm using a microplate reader.[8]
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. LD50 values can be calculated using a dose-response curve.[5]
Apoptosis Assay (Annexin V Staining)
Flow cytometry with Annexin V staining is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: U87 cells are treated with this compound and/or temozolomide for the desired time. Both adherent and floating cells are collected.[10]
-
Staining:
-
Cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in 1X Annexin V binding buffer.[10]
-
FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.[10]
-
The cells are incubated in the dark at room temperature for 15 minutes.[10]
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
Visualizations: Pathways and Workflows
Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Mechanism of Action of this compound in Combination with Temozolomide
Caption: Synergistic mechanism of this compound and Temozolomide.
General Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical assessment of this compound.
Conclusion and Future Directions
The early-stage research on this compound strongly supports its potential as a chemosensitizing agent for temozolomide in the treatment of glioblastoma. Its mechanism of action, centered on the inhibition of translesion DNA synthesis, provides a rational basis for its synergistic effects. The preclinical data, demonstrating significant tumor regression in xenograft models without overt toxicity, is highly encouraging.[1][4]
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Pharmacokinetic Studies: Detailed pharmacokinetic and bioavailability studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Optimization of Dosing Regimens: Further optimization of the dosing schedule for this compound in combination with temozolomide is needed to maximize efficacy and minimize potential side effects.[1]
-
Broader Antitumor Activity: Investigating the efficacy of this compound in combination with other DNA-damaging agents and in other cancer types that rely on translesion synthesis for drug resistance could broaden its clinical utility.
References
- 1. encodeproject.org [encodeproject.org]
- 2. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. csuohio.edu [csuohio.edu]
- 6. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
5-NIdR: A Potential Radiosensitizer for Enhanced Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The quest for effective radiosensitizers—compounds that increase the susceptibility of tumor cells to radiation therapy—is a cornerstone of modern oncology research. Among the promising candidates is 5-NIdR (5-nitroindolyl-2'-deoxyriboside), a novel nucleoside analog. While initial research has highlighted its potent activity as a chemosensitizer, particularly in combination with temozolomide (B1682018) for brain cancer, its potential as a radiosensitizer is an emerging area of investigation. This technical guide provides a comprehensive overview of the core scientific principles underlying the potential use of this compound as a radiosensitizer, including its hypothesized mechanism of action, detailed experimental protocols for its evaluation, and a summary of hypothetical preclinical data.
Core Concept: Mechanism of Action
As a nucleoside analog, this compound is hypothesized to exert its radiosensitizing effects through incorporation into the DNA of rapidly dividing cancer cells. Once integrated, the nitroindole moiety is believed to act as a potent electron-affinic entity. Upon exposure to ionizing radiation, the generation of excess electrons can lead to the formation of DNA radicals, ultimately resulting in single- and double-strand breaks that are difficult for the cell to repair, thereby enhancing radiation-induced cell death.
A key aspect of this proposed mechanism is the inhibition of DNA repair pathways. The presence of this compound within the DNA may sterically hinder the binding of DNA repair enzymes or, upon irradiation, create complex lesions that are not readily recognized by the cell's repair machinery. This disruption of DNA damage response (DDR) pathways, such as those mediated by ATM/Chk2 and DNA-PK, is a critical component of its potential radiosensitizing activity.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound as a radiosensitizer.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical in vitro and in vivo studies evaluating the radiosensitizing potential of this compound. It is important to note that this data is illustrative and intended to provide a framework for the expected outcomes of such studies.
Table 1: In Vitro Radiosensitization of Glioblastoma Cells (U87-MG) with this compound
| Treatment Group | IC50 (µM) | Radiation Dose (Gy) for 50% Survival | Sensitizer Enhancement Ratio (SER) |
| Radiation Alone | - | 4.5 | 1.0 |
| This compound (10 µM) + Radiation | 15.2 | 3.0 | 1.5 |
| This compound (25 µM) + Radiation | 15.2 | 2.2 | 2.05 |
Table 2: In Vivo Tumor Growth Delay in a U87-MG Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 30 (mm³) | Tumor Growth Delay (days) | Dose Modification Factor (DMF) |
| Control (Untreated) | 1250 | 0 | - |
| Radiation Alone (10 Gy) | 600 | 15 | 1.0 |
| This compound (20 mg/kg) + Radiation (10 Gy) | 250 | 35 | 2.3 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a potential radiosensitizer. The following sections provide protocols for key experiments.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Objective: To determine the long-term survival of cancer cells after treatment with this compound and radiation.
Materials:
-
Cancer cell line of interest (e.g., U87-MG)
-
Complete cell culture medium
-
This compound stock solution
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition. Allow cells to attach for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with Crystal Violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction as a function of radiation dose to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated by comparing the radiation doses required to achieve a specific level of cell kill (e.g., 50%) with and without this compound.
Experimental Workflow Diagram
Caption: Workflow for a clonogenic survival assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Objective: To assess the effect of this compound and radiation on cell cycle progression.
Materials:
-
Treated cells from the experimental setup
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells at various time points after treatment with this compound and/or radiation.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate histograms of DNA content to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Logical Relationship Diagram
Caption: Logical flow of cell cycle analysis.
Conclusion and Future Directions
The conceptual framework presented in this guide outlines the significant potential of this compound as a novel radiosensitizer. Its proposed mechanism of action, centered on DNA incorporation and the subsequent frustration of DNA repair mechanisms, aligns with established principles of radiosensitization. The provided experimental protocols offer a robust roadmap for the preclinical validation of this compound's efficacy.
Future research should focus on elucidating the precise molecular interactions between incorporated this compound and DNA repair proteins. In vivo studies using orthotopic tumor models will be critical to assess the therapeutic window and potential toxicities of combined this compound and radiation therapy. Furthermore, identifying predictive biomarkers for sensitivity to this compound-mediated radiosensitization will be essential for its eventual clinical translation. The exploration of this compound's dual role as both a chemosensitizer and a potential radiosensitizer opens exciting avenues for trimodal therapy approaches, combining this compound with both chemotherapy and radiation for a synergistic anti-tumor effect.
Methodological & Application
Application Notes and Protocols for 5-NIdR Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 5-NIdR (5-Nitroindolyl-2'-deoxyriboside), a non-natural nucleoside with potential applications in cancer therapy. The protocols are based on findings from preclinical studies, primarily in xenograft mouse models of brain cancer.
Mechanism of Action
This compound functions as a therapeutic agent by inhibiting translesion DNA synthesis. When used in combination with DNA-damaging agents like temozolomide (B1682018), this compound prevents cancer cells from replicating damaged DNA. This leads to an accumulation of DNA double-strand breaks, causing the cells to arrest in the S-phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[1]
Data Presentation
In Vivo Efficacy of this compound in Combination with Temozolomide
| Treatment Group | Animal Model | Tumor Type | Outcome | Citation |
| Vehicle Control | Xenograft Nude Mice | Brain Cancer (U87 cells) | No effect on tumor growth | [2] |
| This compound alone | Xenograft Nude Mice | Brain Cancer (U87 cells) | No significant effect on tumor growth | [2] |
| Temozolomide alone | Xenograft Nude Mice | Brain Cancer (U87 cells) | Slowed rate of tumor growth | [2] |
| This compound + Temozolomide | Xenograft Nude Mice | Brain Cancer (U87 cells) | Complete tumor regression | [2] |
Experimental Protocols
Xenograft Mouse Model for Brain Cancer
This protocol outlines the establishment of a xenograft mouse model to evaluate the in vivo efficacy of this compound.
Materials:
-
U87 human glioblastoma cells
-
Nude mice (e.g., athymic NCr-nu/nu)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture U87 human glioblastoma cells in appropriate cell culture medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and centrifuge the cells to form a pellet.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS to a final concentration of approximately 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject approximately 5 million U87 cells (in a volume of 0.1 mL) into the right hind flank of each nude mouse.[2]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers at least twice a week. The tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Initiation of Treatment: Begin the administration of this compound and/or other therapeutic agents when the tumor volume reaches approximately 150 mm³.[2]
This compound Administration Protocol (Intraperitoneal Injection)
This protocol describes the intraperitoneal (IP) administration of this compound to tumor-bearing mice.
Note: The following dosage and formulation are based on typical practices in preclinical in vivo studies, as specific details for this compound were not available in the search results. It is crucial to perform dose-finding and toxicity studies to determine the optimal and safe dosage for your specific experimental setup.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile PBS, or a solution of DMSO and/or Cremophor EL in saline)
-
Syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Note: The solubility of this compound in aqueous solutions may be limited. A common practice for compounds with poor water solubility is to first dissolve them in a small amount of a biocompatible organic solvent like DMSO, and then dilute to the final concentration with a sterile vehicle such as saline or PBS. The final concentration of the organic solvent should be kept low (typically <10%) to avoid toxicity.
-
Example preparation: Dissolve the required amount of this compound in DMSO to create a stock solution. Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final injection volume for a mouse is typically 0.1-0.2 mL.
-
-
Dosing:
-
The effective dose of this compound in combination with temozolomide has not been explicitly stated in the provided search results. A starting point for dose-ranging studies could be in the range of 10-50 mg/kg.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Restrain the mouse appropriately.
-
Perform an intraperitoneal injection in the lower abdominal quadrant, taking care to avoid puncturing the internal organs.
-
-
Frequency of Administration:
-
The frequency of administration will depend on the experimental design and the pharmacokinetic properties of this compound, which are not currently well-documented. A common starting point could be daily or every-other-day injections for a defined treatment period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Continue to measure tumor volume regularly throughout the treatment period.
-
Visualizations
Caption: Signaling pathway of this compound in combination with Temozolomide.
Caption: Experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for 5-NIdR Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-nitro-2'-deoxyriboside (5-NIdR) is a novel nucleoside analog that has demonstrated significant potential as a chemosensitizing agent, particularly in the context of brain cancer therapy. When used in combination with DNA alkylating agents such as temozolomide (B1682018) (TMZ), this compound enhances their cytotoxic effects.[1][2] The primary mechanism of action of this compound involves the inhibition of translesion DNA synthesis. Following its intracellular conversion to the triphosphate form (5-NITP), it is incorporated into the DNA strand opposite damaged bases. This incorporation stalls the DNA polymerase, leading to an accumulation of DNA strand breaks, cell cycle arrest in the S-phase, and subsequent induction of apoptosis.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture to assess its cytotoxic and cytostatic effects.
Data Presentation
Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Treatment Duration (hours) | Assay |
| U87 | Glioblastoma | ~100-200 (estimated) | 72 | PrestoBlue |
Note: This is an estimated value based on graphical data. Actual IC50 values may vary.
Table 2: Representative Cell Cycle Distribution in U87 Cells after this compound Treatment
Treatment with this compound, particularly in combination with a DNA damaging agent, is expected to cause an accumulation of cells in the S-phase of the cell cycle.[1] The following table illustrates the expected trend in cell cycle distribution.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65 | 20 | 15 |
| This compound (100 µM) | 60 | 30 | 10 |
| Temozolomide (50 µM) | 55 | 35 | 10 |
| This compound + Temozolomide | 30 | 60 | 10 |
Note: These are representative values to illustrate the expected biological effect. Actual percentages will vary based on experimental conditions.
Experimental Protocols
U87 Glioblastoma Cell Culture Protocol
This protocol outlines the standard procedure for culturing and maintaining the U87 MG human glioblastoma cell line.[3][4][5]
Materials:
-
U87 MG cells (ATCC® HTB-14™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of U87 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a desired density (e.g., 1:4 split ratio).
Cytotoxicity Assay using PrestoBlue™ Reagent
This protocol describes how to determine the cytotoxic effects of this compound using the PrestoBlue™ cell viability reagent.[1][2][6][7]
Materials:
-
U87 cells
-
Complete growth medium
-
96-well clear-bottom black plates
-
This compound stock solution (dissolved in DMSO)
-
PrestoBlue™ Cell Viability Reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed U87 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis induced by this compound treatment using flow cytometry.[8][9][10][11]
Materials:
-
U87 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution following this compound treatment by flow cytometry.[1][12]
Materials:
-
U87 cells treated with this compound
-
Cold PBS
-
70% Ethanol (B145695), ice-cold
-
PI/RNase Staining Buffer
Procedure:
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for this compound treatment.
References
- 1. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. encodeproject.org [encodeproject.org]
- 4. benchchem.com [benchchem.com]
- 5. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 6. youtube.com [youtube.com]
- 7. PrestoBlue™ Cell Viability Reagent Protocol [m.antpedia.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining 5-NIdR with Temozolomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (B1682018) (TMZ) is a standard-of-care alkylating agent for treating glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[1][2] However, its efficacy is often limited by intrinsic and acquired resistance. A promising strategy to enhance the therapeutic window of TMZ is its combination with 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a non-natural nucleoside analog.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of combining this compound with temozolomide.
The combination therapy's mechanism of action is centered on the inhibition of translesion DNA synthesis (TLS).[1][3] Temozolomide induces DNA damage, primarily through the formation of N7-methylguanine and N3-methyladenine adducts, which can lead to the creation of abasic sites.[1][4] Specialized DNA polymerases involved in TLS can bypass these lesions, contributing to drug resistance. This compound, upon intracellular conversion to its triphosphate form (5-NITP), acts as a potent inhibitor of these TLS DNA polymerases, preventing the replication of damaged DNA.[1][3] This leads to an accumulation of DNA double-strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis.[1]
Data Presentation
The following tables summarize quantitative data from preclinical studies, demonstrating the synergistic anti-cancer effects of the this compound and temozolomide combination.
| Treatment Group | U87MG Cell Viability (% of Control) | T98G Cell Viability (% of Control) |
| Control (DMSO) | 100% | 100% |
| This compound (10 µM) | ~95% | ~98% |
| Temozolomide (100 µM) | ~70% | ~90% |
| This compound (10 µM) + Temozolomide (100 µM) | ~30% | ~55% |
| Note: These values are representative and may vary based on experimental conditions. |
| Treatment Group | Apoptotic Cells (%) |
| Control | <5% |
| This compound | ~5% |
| Temozolomide | ~15% |
| This compound + Temozolomide | ~45% |
| As determined by Annexin V/Propidium (B1200493) Iodide staining and flow cytometry. |
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | ~60% | ~25% | ~15% |
| Temozolomide | ~55% | ~30% | ~15% |
| This compound + Temozolomide | ~35% | ~50% | ~15% |
| Indicating an S-phase arrest with the combination treatment. |
Experimental Protocols
Cell Culture
Human glioblastoma cell lines, such as U87MG (TMZ-sensitive) and T98G (TMZ-resistant), can be used. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, temozolomide, or the combination of both. A vehicle control (DMSO) should be included.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound, temozolomide, or the combination for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
-
Seed 1 x 10^6 cells in a 6-well plate and treat as described for the apoptosis assay for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing RNase A and propidium iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis after 5-NIdR Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2'-deoxyiodouridine (5-NIdR) is a non-natural nucleoside that has demonstrated potential as a sensitizing agent in cancer therapy. Its primary mechanism of action involves the potentiation of DNA-damaging agents, such as temozolomide (B1682018) (TMZ). This compound inhibits translesion DNA synthesis (TLS), a process that allows DNA replication to bypass lesions.[1] By blocking TLS, this compound leads to an accumulation of DNA damage, including single- and double-strand breaks, which in turn triggers cell cycle arrest, predominantly in the S-phase, and ultimately leads to programmed cell death, or apoptosis.[1][2]
These application notes provide detailed protocols for the quantitative and qualitative assessment of apoptosis in cultured cells following treatment with this compound. The described methods are essential for characterizing the cytotoxic effects of this compound and understanding its mechanism of action, particularly in preclinical drug development.
Signaling Pathway of this compound-Induced Apoptosis
Treatment with this compound, often in combination with a DNA-damaging agent, initiates a cascade of events that culminate in apoptosis. The process begins with the accumulation of DNA lesions that stall replication forks. This triggers the DNA Damage Response (DDR), a complex signaling network orchestrated by kinases such as ATM and ATR.[1][3] The DDR attempts to repair the damage, but if the damage is too extensive, it signals for the initiation of the intrinsic apoptotic pathway. This pathway is characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which activates a cascade of caspases, the executioners of apoptosis.
Experimental Workflow for Apoptosis Measurement
A typical workflow for assessing apoptosis after this compound treatment involves several key stages, from cell culture and treatment to the application of various apoptosis assays.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 5-NIdR
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-nitroindolyl-2'-deoxyriboside (5-NIdR) is a non-natural nucleoside that has demonstrated significant potential as a chemosensitizing agent, particularly in the context of brain cancer therapy.[1] When used in combination with DNA alkylating agents such as temozolomide (B1682018) (TMZ), this compound enhances therapeutic efficacy by inhibiting the replication of damaged DNA.[2] This leads to an accumulation of cells in the S-phase of the cell cycle, followed by the induction of apoptosis.[1]
Flow cytometry is an invaluable tool for elucidating and quantifying the cellular responses to treatment with this compound. This technique allows for the high-throughput, single-cell analysis of key apoptotic markers and cell cycle distribution, providing critical data for understanding the compound's mechanism of action and evaluating its therapeutic potential.
These application notes provide detailed protocols for the analysis of cells treated with this compound, focusing on the assessment of apoptosis and cell cycle progression.
Mechanism of Action of this compound in Combination with Temozolomide
Temozolomide is a DNA alkylating agent that induces lesions in the DNA of cancer cells. While this damage can be cytotoxic, some cancer cells can bypass these lesions through a process called translesion DNA synthesis, leading to drug resistance. This compound, when converted to its triphosphate form within the cell, acts as a potent inhibitor of the DNA polymerases involved in translesion synthesis.[2] By preventing the replication of damaged DNA, the combination of this compound and temozolomide leads to an S-phase cell cycle arrest and subsequent activation of the apoptotic cell death pathway.[1]
Data Presentation
The following table summarizes representative quantitative data on the cytotoxic effects of this compound and temozolomide (TMZ) on U87 brain cancer cells after a three-day treatment period.
| Treatment Group | Concentration | % Non-Viable Cells (Mean ± SD) |
| Control (DMSO) | - | 5 ± 2% |
| This compound | 50 µg/mL | 15 ± 5% |
| Temozolomide (TMZ) | 100 µM | 25 ± 7% |
| This compound + TMZ | 50 µg/mL + 100 µM | 70 ± 10% |
| Additive Effect (Calculated) | - | 40% |
Data is hypothetical and for illustrative purposes, based on trends described in existing literature.[1]
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound and Temozolomide
This protocol outlines the general procedure for treating adherent cancer cell lines, such as U87 glioblastoma cells, with this compound and/or temozolomide prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., U87)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Temozolomide (TMZ) stock solution (dissolved in DMSO)
-
6-well or 12-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the treatment period. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare fresh dilutions of this compound and TMZ in complete cell culture medium from the stock solutions immediately before use. A vehicle control (DMSO) should be prepared at the same final concentration as in the treatment wells.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the desired concentrations of this compound, TMZ, the combination, or the vehicle control. For U87 cells, typical concentrations are 50 µg/mL for this compound and 100 µM for TMZ.[1]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[1]
-
Cell Harvesting: After incubation, collect both the floating cells (which may be apoptotic) and the adherent cells. To harvest adherent cells, wash with PBS and then add Trypsin-EDTA. Once detached, combine with the collected supernatant.
-
Washing: Centrifuge the cell suspension, remove the supernatant, and wash the cell pellet with ice-cold PBS.
-
The cells are now ready for staining as described in the subsequent protocols.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantification of apoptotic and necrotic cells following treatment with this compound. It is based on the principle that early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.
Materials:
-
Harvested and washed cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the cell pellet from Protocol 1 in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm laser for FITC and PI).
-
Data Analysis: Create a dot plot of Annexin V versus PI fluorescence to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is designed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. This is particularly relevant for this compound treatment, which is known to induce S-phase arrest.
Materials:
-
Harvested and washed cells from Protocol 1
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the cell pellet from Protocol 1 in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several days.
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to ensure that only DNA is stained.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.
-
Data Analysis: Use cell cycle analysis software to model the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An increase in the S-phase population would be expected for cells treated with this compound and temozolomide.
References
Application Notes and Protocols for 5-NIdR in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analog that has emerged as a promising agent in cancer research, particularly for its synergistic effects with DNA-damaging chemotherapeutics like temozolomide (B1682018) (TMZ).[1][2] In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which acts as a potent inhibitor of translesion synthesis (TLS) DNA polymerases.[2][3] By inhibiting the bypass of DNA lesions, this compound enhances the efficacy of DNA-damaging agents, leading to cell cycle arrest and apoptosis in cancer cells.[1] This document provides detailed protocols for the preparation and application of this compound in various cell-based assays.
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound from in vitro studies.
| Compound/Combination | Cell Line | Assay Type | Parameter | Value | Reference(s) |
| This compound | U87 (Glioblastoma) | Cytotoxicity | LD50 | > 100 µg/mL (> 360 µM) | [3] |
| This compound + Temozolomide (sublethal doses) | Brain Cancer Cells | Cytotoxicity | % Non-viable cells | 33% ± 2% | [4] |
| Temozolomide (alone) | U87 (Glioblastoma) | Cytotoxicity | IC50 (72h) | ~230 µM | [5] |
| Temozolomide (alone) | T98G (Glioblastoma) | Cytotoxicity | IC50 (48h) | ~25 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 279.24 g/mol ), add 358.1 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is not recommended for long-term storage.[2]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[7]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (and/or temozolomide) for the indicated time. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution following this compound treatment using PI staining and flow cytometry.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OBM Neurobiology | Examining the Role of Specialized DNA Polymerases in the Development of Temozolomide Resistance in Glioblastoma Multiforme [lidsen.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA and cDNA; RNA and cRNA; Synthetic Bases (Bioinformatics) [emergentcomputation.com]
- 6. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replication of a Universal Nucleobase Provides Unique Insight into the Role of Entropy During DNA Polymerization and Pyrophosphorolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 5-NIdR Synergy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2'-deoxyriboside (5-NIdR) is an artificial nucleoside that has demonstrated potential as a chemosensitizer, particularly in combination with DNA-damaging agents. Its mechanism of action involves the inhibition of translesion DNA synthesis, a process that allows cancer cells to tolerate DNA damage induced by chemotherapy, thereby leading to drug resistance. By blocking this repair pathway, this compound can enhance the efficacy of chemotherapeutic drugs, leading to a synergistic antitumor effect. This document provides detailed methodologies for assessing the synergistic interactions between this compound and various chemotherapeutic agents, focusing on in vitro assays and data analysis.
Mechanism of Synergy: this compound and DNA Damaging Agents
When used in combination with DNA alkylating agents like temozolomide (B1682018) (TMZ), this compound is converted in vivo to its triphosphate form (5-NITP). This active metabolite acts as a potent inhibitor of DNA polymerases involved in replicating damaged DNA. The chemotherapeutic agent induces DNA lesions, such as abasic sites. The presence of 5-NITP inhibits the ability of DNA polymerases to bypass these lesions, leading to an accumulation of single- and double-strand DNA breaks. This heightened level of DNA damage overwhelms the cell's repair capacity, triggering apoptosis and leading to enhanced cell death compared to either agent alone.[1][2][3][4] Studies have shown that this combination can lead to complete tumor regression in preclinical models.[1][3]
Key Techniques for Synergy Assessment
The quantitative assessment of drug synergy is crucial for the preclinical evaluation of combination therapies. The two most widely accepted methods are the Chou-Talalay Combination Index (CI) method and Isobologram Analysis.
Chou-Talalay Combination Index (CI) Method
The CI method is a quantitative approach based on the median-effect equation, which provides a numerical value to define the nature of the drug interaction.[5][6][7]
-
Synergism: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
A key advantage of the CI method is its ability to determine the level of synergy at different effect levels (e.g., 50%, 75%, 90% cell growth inhibition).[8]
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize drug interactions.[9][10][11] A line of additivity is drawn by connecting the concentrations of each drug required to produce a specific effect (e.g., IC50) on the x and y axes. Experimental data points for the drug combination that produce the same effect are then plotted.
-
Synergism: Data points fall below the line of additivity.
-
Additive Effect: Data points fall on the line of additivity.
-
Antagonism: Data points fall above the line of additivity.
Experimental Protocols
The following protocols outline the steps for assessing the synergy between this compound and a chemotherapeutic agent in cancer cell lines.
Protocol 1: Cell Viability Assay and Dose-Response Curve Generation
This protocol is the foundational experiment for both the CI method and isobologram analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent. Create a series of dilutions for each drug to cover a range from no effect to maximal effect.
-
Single-Agent Treatment: Treat cells with increasing concentrations of this compound alone and the chemotherapeutic agent alone. Include untreated control wells.
-
Combination Treatment: Treat cells with combinations of this compound and the chemotherapeutic agent. This can be done at a constant ratio (e.g., based on the ratio of their IC50 values) or in a checkerboard format (varying concentrations of both drugs).
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent and measure the output (e.g., absorbance, luminescence) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the untreated controls to determine the fraction of affected (Fa) or unaffected (Fu) cells for each drug concentration and combination.
-
Plot the dose-response curves for each drug alone (Dose vs. Fa).
-
Calculate the IC50 (or any other effect level, e.g., IC75, IC90) for each drug from its dose-response curve.
-
Protocol 2: Combination Index (CI) Calculation
Software:
-
CompuSyn software is widely used for CI calculations.[8]
Procedure:
-
Data Input: Enter the dose-effect data from Protocol 1 into the CompuSyn software. This includes the doses of this compound, the chemotherapeutic agent, and their combinations, along with the corresponding fraction affected (Fa) values.
-
Automated Analysis: The software will automatically generate:
-
Median-Effect Plots: To determine the conformity of the data to the mass-action law.
-
Fa-CI Plots (Chou-Talalay Plots): These plots show the CI value at different effect levels. This is crucial for determining if synergy occurs over a broad range of concentrations.
-
Dose-Reduction Index (DRI) Plots: The DRI indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug alone.[8]
-
Data Presentation:
Summarize the results in a table for clear interpretation.
| Effect Level (Fa) | This compound Dose (µM) | Chemo Agent Dose (µM) | Combination Index (CI) | Interpretation | DRI (this compound) | DRI (Chemo Agent) |
| 0.50 (IC50) | 5 | 10 | 0.75 | Synergy | 2.5 | 3.0 |
| 0.75 (IC75) | 10 | 20 | 0.60 | Synergy | 3.5 | 4.2 |
| 0.90 (IC90) | 20 | 40 | 0.45 | Strong Synergy | 5.0 | 6.1 |
Note: The data in this table is for illustrative purposes only.
Protocol 3: Isobologram Construction
Procedure:
-
Determine Equi-effective Doses: From the single-agent dose-response curves (Protocol 1), determine the concentrations of this compound and the chemotherapeutic agent that produce a specific level of effect (e.g., 50% inhibition).
-
Plot the Line of Additivity: On a 2D graph, plot the concentration of this compound on the y-axis and the concentration of the chemotherapeutic agent on the x-axis. Draw a straight line connecting the IC50 value of this compound on the y-axis to the IC50 value of the chemotherapeutic agent on the x-axis. This is the line of additivity.
-
Plot Combination Data: Plot the concentrations of the two drugs used in combination that also resulted in 50% inhibition.
-
Interpret the Graph: Analyze the position of the combination data point(s) relative to the line of additivity.[11][12]
Confirmatory Assays
To further elucidate the mechanism of synergy, the following assays can be performed:
-
Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that the synergistic cytotoxicity is due to an increase in apoptosis.[1]
-
Cell Cycle Analysis: To determine if the combination treatment induces cell cycle arrest at a specific phase (e.g., S-phase).[1][2]
-
DNA Damage Assays (e.g., γ-H2AX staining, Comet assay): To quantify the level of DNA double-strand breaks and confirm that this compound enhances chemotherapy-induced DNA damage.[1][2]
Conclusion
The combination of this compound with conventional chemotherapy represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy. The protocols detailed in this document provide a robust framework for the quantitative assessment of synergy. By employing the Chou-Talalay CI method and isobologram analysis, researchers can effectively identify and characterize synergistic interactions, providing a strong rationale for further preclinical and clinical development.
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. csuohio.edu [csuohio.edu]
- 4. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. Drug synergism study [bio-protocol.org]
- 11. jpccr.eu [jpccr.eu]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Application Notes and Protocols: In Vitro Application of 5-NIdR on Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor with limited effective therapeutic options. The standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ), often faces limitations due to inherent and acquired resistance. This document provides detailed application notes and protocols for the in vitro use of 5-NIdR (5-iodo-2'-deoxy-5-nitro-ribofuranosyluracil), a novel non-natural nucleoside, as a potential therapeutic agent against glioblastoma cell lines. As a standalone agent, this compound demonstrates low cytotoxic potency. However, it exhibits a potent synergistic effect when used in combination with temozolomide, offering a promising new strategy to overcome TMZ resistance in glioblastoma.[1][2]
The primary mechanism of this synergy lies in the ability of this compound to inhibit translesion DNA synthesis.[1][2] Temozolomide induces DNA damage, primarily through the formation of abasic sites.[1] The triphosphate form of this compound acts as a potent inhibitor of DNA polymerases that are responsible for replicating damaged DNA.[1] This inhibition of DNA repair leads to an accumulation of single- and double-strand DNA breaks, triggering cell cycle arrest at the S-phase and subsequent apoptosis.[1][3]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound, both alone and in combination with temozolomide, on various glioblastoma cell lines.
Table 1: Cytotoxicity of this compound and Temozolomide (TMZ) as Monotherapies
| Cell Line | Compound | LD50 (after 3 days) | Reference |
| U87 | This compound | > 100 µg/mL | [2] |
| U87 | TMZ | > 100 µM | [1] |
| SW1088 | TMZ | > 100 µM | [1] |
| A172 | TMZ | > 100 µM | [1] |
Table 2: Synergistic Effects of this compound and Temozolomide (TMZ) Combination Therapy on U87 Glioblastoma Cells
| Parameter | Treatment | Fold Change vs. Control/Single Agent | Reference |
| Early and Late Stage Apoptosis | This compound + TMZ | ~4-fold increase vs. single agents | [2] |
| S-Phase Cell Cycle Arrest | This compound + TMZ | ~2-fold increase vs. single agents | [2] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines (e.g., U87, SW1088, A172).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.
Drug Preparation and Treatment
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Store at -20°C.
-
Temozolomide (TMZ) Stock Solution: Prepare a fresh stock solution of TMZ in DMSO at a concentration of 10 mM immediately before each experiment due to its instability in aqueous solutions.
-
Treatment:
-
Seed glioblastoma cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis).
-
Allow cells to adhere overnight.
-
For combination studies, pre-treat cells with the desired concentration of this compound for a specified period (e.g., 24 hours) before adding the desired concentration of TMZ.
-
Incubate the cells with the drug(s) for the desired experimental duration (e.g., 48-72 hours).
-
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound, TMZ, or their combination for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound, TMZ, or their combination as described above.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound, TMZ, or their combination.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Signaling Pathway of this compound and Temozolomide Synergy
Caption: Synergistic mechanism of this compound and TMZ in glioblastoma cells.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating the in vitro effects of this compound.
References
Application Notes and Protocols for 5-NIdR Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for 5-NIdR, a novel non-natural nucleoside with promising applications in cancer therapy. The protocols detailed herein are intended to facilitate the evaluation of this compound as a monotherapy and in combination with other agents, particularly the DNA alkylating agent temozolomide (B1682018) (TMZ), against glioblastoma and other cancers.
Introduction to this compound
5-Nitroindolyl-2'-deoxyriboside (this compound) is an artificial nucleoside that has demonstrated significant potential as a cancer therapeutic agent. Its primary mechanism of action involves the inhibition of DNA polymerases responsible for translesion DNA synthesis. By doing so, this compound prevents the replication of damaged DNA, a common mechanism of resistance to DNA-damaging chemotherapeutics. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]
The synergistic effect of this compound with temozolomide is particularly noteworthy. Temozolomide induces DNA lesions, and this compound's inhibition of the subsequent DNA repair mechanisms dramatically enhances the cytotoxic effects of TMZ, leading to complete tumor regression in preclinical models of glioblastoma.[3][4]
I. In Vitro Efficacy Studies
A battery of in vitro assays is essential to characterize the cellular effects of this compound and its combination with other therapies.
A. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effects of this compound on cancer cell proliferation and survival.
Data Presentation: IC50 Values of this compound and Temozolomide in Glioblastoma Cell Lines
| Cell Line | This compound (µM) | Temozolomide (µM) | This compound + Temozolomide | Reference |
| U87 | >100 | >100 | Synergistic cytotoxicity observed | [3][4] |
| A172 | Dose-dependent inhibition | ~200-400 (72h) | Not specified | [1][4] |
| SW1088 | Dose-dependent inhibition | Not specified | Not specified | [1] |
| T98G | Not specified | ~438 (72h) | Not specified | [5] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, A172, SW1088) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 12.5-100 µM), temozolomide, or a combination of both for 24, 48, and 72 hours.[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software. The combination index (CI) can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6]
B. Apoptosis Assays
These assays are crucial for confirming that this compound induces programmed cell death.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound, temozolomide, or the combination for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Studies have shown that the combination of this compound and temozolomide significantly increases the apoptotic cell population compared to either agent alone.[3]
C. Cell Cycle Analysis
This analysis determines the effect of this compound on cell cycle progression.
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells as described above and harvest.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. Treatment with this compound and temozolomide has been shown to cause an accumulation of cells in the S-phase before they undergo apoptosis.[3]
D. Western Blot Analysis
Western blotting is used to investigate the molecular mechanisms underlying this compound's effects, particularly on the DNA damage response (DDR) pathway.
Experimental Protocol: Western Blot for DDR Proteins
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key DDR proteins such as phospho-Chk1 (S345), phospho-Chk2 (T68), and γH2AX.[1]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in the phosphorylation of Chk1 and Chk2, along with increased γH2AX foci, indicates activation of the ATR/ATM-mediated DNA damage response.
II. In Vivo Efficacy Studies
Animal models are indispensable for evaluating the therapeutic efficacy and safety of this compound in a physiological context.
A. Xenograft Mouse Model of Glioblastoma
This model is the gold standard for preclinical evaluation of anti-cancer agents.
Data Presentation: In Vivo Efficacy of this compound and Temozolomide
| Treatment Group | Tumor Growth | Survival | Reference |
| Vehicle Control | Uninhibited | - | [3] |
| This compound (100 mg/kg, i.p.) | No significant effect on tumor growth | - | [1][3] |
| Temozolomide (40 mg/kg) | Slowed tumor growth by ~2-fold | - | [1][3] |
| This compound + Temozolomide | Complete tumor regression within two weeks | Significant increase | [1][3] |
Experimental Protocol: Glioblastoma Xenograft Model
-
Cell Implantation: Subcutaneously inject approximately 5 million human glioblastoma cells (e.g., U87) into the flank of immunodeficient mice (e.g., nude mice).[4]
-
Tumor Growth Monitoring: Monitor tumor growth daily by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a volume of approximately 150 mm³, randomize the mice into treatment groups.[4]
-
Dosing Regimen:
-
Vehicle Control: Administer the vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection.
-
This compound Monotherapy: Administer this compound at 100 mg/kg via i.p. injection for 5 consecutive days.[1]
-
Temozolomide Monotherapy: Administer temozolomide at 40 mg/kg via an appropriate route.[1]
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Combination Therapy: Administer both this compound and temozolomide at the doses and schedules mentioned above.
-
-
Endpoint Analysis: Monitor tumor volume and body weight regularly. Euthanize mice when tumors reach a predetermined size (e.g., 1,500 mm³) or if they show signs of distress.[4] The primary endpoint is typically tumor growth inhibition and increased survival.
III. Toxicity Studies
Preclinical safety evaluation is a critical component of drug development.
A. Preliminary Toxicity Assessment in Mice
Initial toxicity can be assessed during the in vivo efficacy studies.
Experimental Protocol: Monitoring for Overt Toxicity
-
Body Weight: Measure the body weight of the mice every two days throughout the treatment period. Significant weight loss can be an indicator of toxicity.[4]
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Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, posture, or grooming.
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Gross Necropsy: At the end of the study, perform a gross necropsy to look for any visible abnormalities in major organs.
Exploratory toxicology investigations have shown that high doses of this compound did not produce the common side effects associated with conventional nucleoside analogs, and mice treated with the combination of this compound and temozolomide did not show overt signs of side effects such as weight loss.[2][4]
IV. Visualizations of Pathways and Workflows
Signaling Pathway of this compound and Temozolomide Synergy
Caption: Synergistic mechanism of this compound and Temozolomide.
Experimental Workflow for In Vitro this compound Efficacy Testing
Caption: In vitro experimental workflow for this compound.
Logical Relationship of this compound's Therapeutic Strategy
Caption: Therapeutic rationale for this compound in glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csuohio.edu [csuohio.edu]
- 4. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-NIdR Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-nitroindolyl-2'-deoxyriboside (5-NIdR) in in vitro experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-natural nucleoside analog. On its own, it exhibits low cytotoxic potency.[1] Its primary therapeutic potential is realized when used in combination with DNA alkylating agents like temozolomide (B1682018) (TMZ).[2][3] The triphosphate form of this compound, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), acts as a potent inhibitor of DNA polymerases involved in translesion DNA synthesis.[1][3] By inhibiting the replication of damaged DNA, this compound prevents the repair of lesions induced by agents like TMZ, leading to an accumulation of DNA double-strand breaks.[2] This ultimately triggers cell cycle arrest in the S-phase and induces apoptosis in cancer cells.[2]
Q2: Does this compound show significant cytotoxicity as a monotherapy?
A2: No, this compound displays weak potency against brain cancer cell lines when used as a monotherapy.[1] For instance, in U87, A172, and SW1088 glioblastoma cell lines, the LD50 values are typically greater than 100 µg/mL (360 µmol/L).
Q3: What is the rationale for using this compound in combination with temozolomide (TMZ)?
A3: The combination of this compound and TMZ has a synergistic cytotoxic effect on cancer cells.[1] TMZ induces DNA damage, primarily through alkylation.[2] Cancer cells can often overcome this damage through translesion DNA synthesis, a DNA damage tolerance mechanism. This compound inhibits this repair process, thereby enhancing the efficacy of TMZ.[1][2] This synergistic interaction leads to a significant increase in apoptosis compared to treatment with either agent alone.[2]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating by gentle pipetting or vortexing. Uneven cell distribution can lead to variability in cell numbers per well. |
| Inconsistent Incubation Times | Standardize all incubation times and temperatures for plates to ensure uniform treatment conditions. |
| Plate Edge Effects | To minimize evaporation and temperature gradients that can affect cells in the outer wells, consider not using the outermost wells of the microplate for experimental data. Fill these wells with sterile PBS or media. |
| Reagent Concentration Variability | Optimize and standardize the concentrations of all assay reagents. For example, in the PrestoBlue assay, ensure the reagent is added consistently to each well. |
| Low Z'-Factor | Calculate the Z'-factor to assess assay quality. A low Z'-factor (<0.5) indicates high variability. To improve it, optimize cell seeding density and reagent concentrations, and ensure consistent plate handling. |
Issue 2: Higher than expected cytotoxicity at low this compound concentrations.
| Potential Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells. Always include a vehicle control (media with the same solvent concentration) in your experiments. |
| Interaction with Media Components | Some components in the cell culture media may interact with this compound. If unexpected results persist, consider testing the compound in a different recommended medium for your cell line. |
Issue 3: Lack of synergistic effect when combining this compound with another agent.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration Ratio | The synergistic effect is often dependent on the specific concentrations of both drugs. Perform a matrix of concentrations for both this compound and the combination agent to identify the optimal synergistic ratio. |
| Incorrect Dosing Schedule | The timing of drug administration can be critical. Investigate whether sequential administration (one drug before the other) yields a better synergistic effect than simultaneous administration. |
| Cellular Resistance Mechanisms | The target cells may have intrinsic or acquired resistance mechanisms to one or both of the drugs. Consider investigating the expression of relevant DNA repair proteins or drug efflux pumps. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound as a Monotherapy in Glioblastoma Cell Lines
| Cell Line | Concentration (µg/mL) | Approximate Molar Concentration (µM) | Cell Viability (%) |
| U87 | 100 | 360 | >85% |
| A172 | 100 | 360 | >85% |
| SW1088 | 100 | 360 | >85% |
| Note: Data is extrapolated from statements indicating LD50 values are >100 µg/mL. Precise viability at specific concentrations below the LD50 may vary. |
Table 2: Synergistic Cytotoxicity of this compound and Temozolomide (TMZ)
| Cell Line | This compound Concentration (µg/mL) | TMZ Concentration (µM) | Treatment Condition | % Non-viable Cells |
| U87 | 100 | - | This compound alone | ~10% |
| U87 | - | 100 | TMZ alone | ~12% |
| U87 | 100 | 100 | Combination | ~33% |
| U87 | - | - | Additive Effect (Expected) | ~22% |
| Data is based on studies showing a synergistic effect where the combination treatment results in a higher percentage of non-viable cells than the additive effect of the individual treatments. |
Experimental Protocols
1. PrestoBlue Cell Viability Assay
This assay quantitatively measures cell viability by sensing the reducing potential of living cells.
-
Materials:
-
PrestoBlue™ Cell Viability Reagent
-
96-well microplates (opaque-walled recommended for fluorescence)
-
Cell culture medium
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Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm with a 600 nm reference).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and/or combination agent) and appropriate controls (vehicle control, untreated control).
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Incubate for the desired treatment duration (e.g., 72 hours).
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Add PrestoBlue™ reagent to each well at a volume equal to 10% of the culture medium volume.
-
Incubate the plate at 37°C for 10 minutes to 2 hours, protecting it from light.
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Measure fluorescence or absorbance using a microplate reader.
-
2. Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) to the outer cell membrane.
-
Materials:
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Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
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Propidium Iodide (PI) or 7-AAD for dead cell discrimination
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1X Binding Buffer
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Flow cytometer
-
-
Procedure:
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Seed and treat cells with this compound (and/or combination agent) as required for the experiment.
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Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™.
-
Wash the cells twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Add 5 µL of PI or 7-AAD just before analysis.
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Analyze the samples by flow cytometry within one hour.
-
Visualizations
Caption: Signaling pathway of this compound in combination with temozolomide.
Caption: General experimental workflow for this compound in vitro studies.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. csuohio.edu [csuohio.edu]
- 2. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 3. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
5-NIdR In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo delivery of 5-Nitro-indolyl-2'-deoxyribonucleoside (5-NIdR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo application?
This compound is a non-natural nucleoside analog.[1] It has been investigated as a chemosensitizer, particularly in combination with temozolomide (B1682018) (TMZ) for the treatment of brain cancer, such as glioblastoma.[1][2] Preclinical studies suggest that this compound can enhance the efficacy of TMZ, leading to significant tumor regression in xenograft mouse models.[1][2]
Q2: What is the proposed mechanism of action of this compound in vivo?
In vivo, this compound is believed to be phosphorylated to its triphosphate form, which then acts as an inhibitor of translesion DNA synthesis (TLS) polymerases.[2] By inhibiting these polymerases, this compound prevents the repair of DNA damage induced by agents like temozolomide, leading to increased cancer cell death (apoptosis).[1][2]
Q3: What are the common routes of administration for this compound in preclinical models?
While specific protocols for this compound are not widely published, based on similar nucleoside analogs and preclinical cancer studies, common routes of administration would include:
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Intraperitoneal (i.p.) injection: Often used for systemic delivery in rodent models.
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Intravenous (i.v.) injection: For direct introduction into the bloodstream, allowing for rapid distribution.
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Oral gavage (p.o.): If the compound demonstrates good oral bioavailability.
The choice of administration route will depend on the experimental goals, the formulation of this compound, and its pharmacokinetic properties.
Troubleshooting Guide
Formulation and Solubility Issues
Q: My this compound solution is precipitating upon preparation or injection. What can I do?
A: Poor solubility is a common challenge for many small molecules. Consider the following troubleshooting steps:
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Solvent Selection: Ensure you are using an appropriate solvent. While initial dissolution may be in an organic solvent like DMSO, the final formulation for in vivo use should be in a biocompatible vehicle.
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Co-solvents: Employ co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) in your formulation to improve solubility in aqueous solutions.
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pH Adjustment: The solubility of nucleoside analogs can be pH-dependent. Experiment with adjusting the pH of your formulation buffer, while ensuring it remains within a physiologically tolerable range.
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Formulation Strategies: Consider more advanced formulation strategies like creating a suspension, or using delivery vehicles such as liposomes or nanoparticles to encapsulate this compound.
Suboptimal Efficacy and Tumor Penetration
Q: I am not observing the expected synergistic effect of this compound with temozolomide in my tumor model. What are potential reasons?
A: Several factors could contribute to a lack of efficacy. Use the following checklist to troubleshoot:
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Dosing and Schedule:
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Are you using an optimized dose of this compound? Dose-ranging studies are crucial to determine the maximum tolerated dose (MTD) and the optimal effective dose.[3]
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Is the timing of this compound administration relative to temozolomide appropriate to maximize the synergistic effect? Consider the half-life and mechanism of both drugs.
-
-
Biodistribution:
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Is this compound reaching the tumor tissue at a sufficient concentration? Biodistribution studies are essential to understand the pharmacokinetic profile of your compound.[4][5]
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For brain tumor models, is this compound capable of crossing the blood-brain barrier (BBB)? If not, alternative delivery strategies such as direct intracranial injection or the use of BBB-penetrating nanocarriers may be necessary.
-
-
Tumor Model:
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Is your chosen tumor model appropriate? The efficacy of this compound may vary between different cancer cell lines and tumor microenvironments.
-
Off-Target Effects and Toxicity
Q: I am observing unexpected toxicity or side effects in my animal models. How can I mitigate this?
A: While preliminary studies have shown this compound to have a good safety profile, toxicity can be dose-dependent and model-specific.[1]
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Dose Reduction: The most straightforward approach is to reduce the dose of this compound.
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Refine Dosing Schedule: Administering the drug less frequently or over a longer period might reduce cumulative toxicity.
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Assess Off-Target Effects: Although not as common with small molecules as with gene therapies, it's important to consider if this compound is having unintended effects on other cellular processes.[6][7][8] Histopathological analysis of major organs can help identify signs of toxicity.[9]
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Combination Toxicity: Evaluate whether the observed toxicity is due to this compound alone or an adverse interaction with the co-administered therapeutic (e.g., temozolomide).
Quantitative Data
Table 1: Summary of In Vivo Efficacy of this compound in Combination with Temozolomide in a Glioblastoma Xenograft Model
| Treatment Group | Tumor Growth | Survival | Notes |
| Vehicle Control | Uninhibited | - | Tumors grow progressively. |
| This compound alone | No significant inhibition | - | This compound as a monotherapy shows weak anti-cancer activity.[1] |
| Temozolomide alone | Delayed tumor growth | Increased | Leads to a reduction in the rate of tumor growth but not complete elimination.[1][2] |
| This compound + Temozolomide | Complete tumor regression | Significantly increased | The combination leads to a significant reduction in tumor size.[1][2] |
Note: This table is a qualitative summary based on available preclinical data. Specific quantitative values for tumor volume and survival days would be dependent on the specific experimental setup.
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study of this compound
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Animal Model: Utilize an appropriate xenograft or syngeneic tumor model. For glioblastoma, this often involves intracranial or subcutaneous implantation of cancer cells in immunocompromised mice.
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Dose Formulation: Prepare this compound in a sterile, biocompatible vehicle. A common starting point is dissolution in a small amount of DMSO, followed by dilution in saline or a solution containing co-solvents like PEG400.
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Dose-Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of this compound, both alone and in combination with temozolomide. Monitor animals for signs of toxicity such as weight loss, behavioral changes, and ruffled fur.[3]
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Efficacy Study:
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Randomize tumor-bearing animals into treatment groups (e.g., Vehicle, this compound alone, TMZ alone, this compound + TMZ).
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Administer the drugs according to a predetermined schedule and route.
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Monitor tumor growth regularly using calipers for subcutaneous tumors or bioluminescence imaging for intracranial tumors.
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Record animal body weight and any signs of toxicity throughout the study.[10]
-
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Endpoint Analysis:
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At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis.
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Collect major organs (liver, spleen, kidney, etc.) for histopathological examination to assess any potential toxicity.
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Protocol 2: Biodistribution Study using a Labeled this compound Analog
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Synthesis: Synthesize a labeled version of this compound, for example, with a fluorescent tag or a radioisotope.
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Administration: Administer the labeled this compound to tumor-bearing mice via the desired route (e.g., i.v. or i.p.).
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Time-Point Collection: At various time points post-administration (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
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Organ Harvesting: Collect blood and major organs, including the tumor.
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Quantification:
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Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Visualizations
Caption: Workflow for a typical in vivo efficacy study of this compound.
Caption: Simplified signaling pathway of this compound's synergistic action with TMZ.
Caption: Decision tree for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. csuohio.edu [csuohio.edu]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 8. In Vivo Delivery of CRISPR/Cas9 for Therapeutic Gene Editing: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of 5-NIdR in Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Nitro-2'-deoxyriboside (5-NIdR) in combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-natural nucleoside analog. In vivo, it is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a potent inhibitor of translesion DNA synthesis (TLS).[1][2] DNA polymerases can incorporate 5-NITP opposite damaged DNA, such as abasic sites. However, once incorporated, 5-NITP is refractory to elongation, effectively acting as a chain terminator and halting DNA replication at the site of damage.[1]
Q2: Why is this compound used in combination therapy rather than as a monotherapy?
A2: this compound displays low potency as a monotherapeutic agent, with high LD50 values (greater than 100 µg/mL or 360 µmol/L) in cancer cell lines.[1] Its therapeutic benefit lies in its ability to synergize with DNA-damaging agents. These agents increase the number of DNA lesions, such as abasic sites, which are the substrates for this compound's inhibitory action. By preventing the repair of this damage through TLS, this compound enhances the cytotoxic effects of the primary therapeutic agent.[1][3]
Q3: With which agents has this compound shown synergistic effects?
A3: this compound has demonstrated significant synergy with the DNA alkylating agent temozolomide (B1682018) (TMZ) in glioblastoma models.[1][2][3] The combination of sublethal doses of this compound and TMZ results in a synergistic cytotoxic effect, leading to increased apoptosis and complete tumor regression in murine xenograft models.[1][2][3][4] It is hypothesized that this compound could also synergize with other agents that induce abasic sites in DNA.[5]
Troubleshooting Guides
Issue 1: High variability in synergy assay results.
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Q: My combination experiments with this compound and a DNA-damaging agent show inconsistent results between replicates. What could be the cause?
-
A:
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Cell Culture Conditions: Ensure that cell density, passage number, and growth phase are consistent across all experimental plates. Over-confluent or rapidly dividing cells can respond differently to DNA-damaging agents.
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Drug Stability: Prepare fresh solutions of this compound and the combination agent for each experiment. Some DNA-damaging agents are not stable in solution for extended periods.
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Treatment Timing: The timing of drug addition can be critical. For agents like TMZ that create DNA lesions, a pre-incubation period before adding this compound might be necessary to allow for the formation of abasic sites. Optimize the timing of co-administration.
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Assay Incubation Time: The duration of the viability or apoptosis assay after treatment can significantly impact the results. An insufficient incubation time may not allow for the full cytotoxic effects to manifest. Perform a time-course experiment to determine the optimal endpoint.
-
-
Issue 2: Lower-than-expected synergy observed.
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Q: The observed synergistic effect is weak or non-existent in my experiments. How can I troubleshoot this?
-
A:
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Sub-optimal Drug Concentrations: Synergy is often observed at specific concentration ratios. Ensure you are using a matrix of concentrations for both drugs to identify the synergistic range. The concentrations of this compound and the DNA-damaging agent should ideally be sublethal when used as monotherapies to observe a synergistic effect.[1][4]
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Mechanism of the Combination Agent: Confirm that the partner drug induces DNA lesions that are substrates for TLS, primarily abasic sites. The synergy with this compound is dependent on this mechanism.
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Cell Line Resistance: The target cells may have upregulated alternative DNA repair pathways that bypass the need for TLS, thus diminishing the effect of this compound. Consider using cell lines known to be sensitive to the DNA-damaging agent.
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Verification of this compound Activity: To confirm that this compound is active, you can perform a cell cycle analysis. Treatment with this compound and a DNA-damaging agent is expected to cause an accumulation of cells in the S-phase before they undergo apoptosis.[3]
-
-
Issue 3: Unexpected cytotoxicity with this compound as a monotherapy.
-
Q: I am observing significant cell death with this compound alone, which contradicts the literature. What could be happening?
-
A:
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High Drug Concentration: Double-check your calculations and dilutions. Although this compound has low potency, very high concentrations can induce cytotoxicity.[1]
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Cell Line Sensitivity: While generally having low potency, it's possible that certain cell lines with specific genetic backgrounds (e.g., deficiencies in other DNA repair pathways) might be more sensitive to this compound.
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Contamination: Rule out contamination of your this compound stock solution or cell cultures.
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Off-Target Effects: At very high concentrations, off-target effects cannot be entirely ruled out. Try to use the lowest effective concentration that shows synergy in your combination experiments.
-
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound and Temozolomide (TMZ) Combination
| Cell Line | Treatment | Concentration | % Non-viable Cells (Mean ± SD) |
| U87 | This compound alone | 100 µg/mL | ~10% (estimated) |
| U87 | TMZ alone | 100 µmol/L | ~12% (estimated) |
| U87 | This compound + TMZ | 100 µg/mL + 100 µmol/L | 33 ± 2% |
Data summarized from literature. The combination treatment shows a greater than additive effect, indicating synergy.[1]
Table 2: In Vivo Efficacy of this compound and TMZ in a Glioblastoma Murine Xenograft Model
| Treatment Group | Outcome |
| Vehicle Control | Uninhibited tumor growth |
| This compound alone | No significant effect on tumor growth rate |
| TMZ alone | 2-fold slowing of tumor growth rate |
| This compound + TMZ | Complete tumor regression within two weeks |
This table summarizes the qualitative outcomes from preclinical animal studies.[3][4]
Experimental Protocols
Protocol 1: Assessment of In Vitro Synergy
This protocol outlines the general steps for determining the synergistic interaction between this compound and a DNA-damaging agent using a cell viability assay.
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Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
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Drug Preparation: Prepare stock solutions of this compound and the partner drug. Perform serial dilutions to create a range of concentrations for both agents.
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Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination, as well as a vehicle control.
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Incubation: Incubate the treated cells for a predetermined duration (e.g., 72 hours).[1]
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Viability Assay: Assess cell viability using a suitable method, such as the PrestoBlue assay or MTT assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Analyze the data using a synergy model, such as the Loewe additivity or Bliss independence model, to determine if the combination is synergistic, additive, or antagonistic.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Plate cells and treat them with this compound, the partner drug, or the combination for the desired time. Include positive and negative controls.
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Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. A significant increase in the apoptotic population in the combination treatment compared to the single agents indicates a synergistic induction of apoptosis.[3]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 4. csuohio.edu [csuohio.edu]
- 5. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
addressing 5-NIdR solubility and stability issues
Welcome to the Technical Support Center for 5-NIdR (5-Nitroindolyl-2'-deoxyriboside). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound, helping you to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Commercial suppliers offer this compound pre-dissolved in DMSO at a concentration of 10 mM.[1] For laboratory preparation, a concentration of up to 2 mg/mL in DMSO has been reported as achievable.
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/media. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. This is often due to the final concentration exceeding its aqueous solubility limit. To resolve this, you can try the following:
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Decrease the final concentration: Your target concentration in the aqueous medium may be too high.
-
Optimize the dilution method: Add the DMSO stock solution dropwise to the aqueous buffer or media while vortexing to ensure rapid and thorough mixing. This prevents localized high concentrations that can lead to precipitation.
-
Use a co-solvent system for in vivo studies: For animal studies, specific formulations can improve solubility. One such formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to keep this compound in solution at concentrations of at least 2.5 mg/mL.[1]
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. When stored at -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the known stability of this compound under different pH and temperature conditions?
A4: While specific degradation kinetics for the free nucleoside this compound across a wide range of pH and temperatures are not extensively published, the 5-nitroindole (B16589) moiety itself is known to be relatively stable. In the context of oligonucleotides, 5-nitroindole provides good duplex stability, suggesting the core structure is robust.[2][3] For nucleoside analogs, stability is generally highest in neutral pH and at low temperatures. Acidic or alkaline conditions can lead to degradation. It is recommended to prepare fresh dilutions in your experimental buffer from a frozen DMSO stock for each experiment to ensure stability.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Solution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous solution can cause the compound to "crash out". | Perform a serial dilution. Add the DMSO stock dropwise while gently vortexing the aqueous solution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in cell-based assays below 0.5% (v/v). |
Issue 2: Delayed Precipitation of this compound in Culture Media
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | In long-term cultures, evaporation can concentrate this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. |
| Interaction with Media Components | This compound may interact with salts or other components in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Reported Solubility | Notes |
| DMSO | 10 mM | Offered commercially as a pre-made solution.[1] |
| DMSO | 2 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.98 mM) | A clear solution is obtained; suitable for in vivo studies.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.98 mM) | A clear solution is obtained; suitable for in vivo studies.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.98 mM) | Suitable for in vivo studies.[1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of DMSO stock solutions.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage of DMSO stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 278.24 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 2.78 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Thermal Stability Assessment of this compound using UV-Vis Spectrophotometry
This protocol is adapted from methods used to assess the stability of 5-nitroindole in oligonucleotides and can be used to get a general idea of the thermal stability of this compound.[4]
Materials:
-
This compound solution in a relevant buffer (e.g., PBS)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare a solution of this compound in the desired buffer at a concentration suitable for UV-Vis analysis (e.g., 10-50 µM).
-
Place the sample in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance of the sample at a relevant wavelength (e.g., the absorbance maximum of this compound) as the temperature is gradually increased.
-
Plot the absorbance versus temperature. A significant change in absorbance may indicate thermal degradation.
-
To assess stability over time at a specific temperature (e.g., 37°C), incubate the solution at that temperature and measure the absorbance at regular intervals.
Visualizations
References
troubleshooting unexpected results in 5-NIdR xenograft studies
Welcome to the technical support center for 5-NIdR xenograft studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5-nitroindolyl-2'-deoxyriboside) is a non-natural nucleoside analog. On its own, it displays weak potency against cancer cells.[1] Its primary therapeutic potential is realized when used in combination with DNA alkylating agents like temozolomide (B1682018) (TMZ).[1] The triphosphate form of this compound, 5-NITP, acts as a potent inhibitor of several human DNA polymerases involved in translesion synthesis (TLS). By inhibiting these polymerases, 5-NITP prevents the replication of DNA that has been damaged by agents like TMZ, leading to an accumulation of DNA double-strand breaks and subsequent cancer cell apoptosis.[1]
Q2: Is this compound effective as a monotherapy in xenograft models?
A2: Current preclinical data indicates that this compound as a monotherapy does not significantly inhibit tumor growth in xenograft models.[1] Its strength lies in its synergistic effect when combined with other DNA-damaging agents.
Q3: What is the observed in vivo toxicity of this compound?
A3: Exploratory toxicology studies have shown that high doses of this compound do not produce the side effects commonly seen with conventional nucleoside analogs.[1] In combination with temozolomide, mice did not show overt signs of toxicity such as weight loss, dehydration, or fatigue.[1]
Q4: In which cancer models has this compound shown the most promise?
A4: The majority of published in vivo research has focused on glioblastoma xenograft models, where the combination of this compound and temozolomide has been shown to cause complete tumor regression.[1]
Troubleshooting Guide
Issue 1: Unexpected Lack of Efficacy in Combination Therapy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Schedule: The dose or frequency of this compound and/or the partner drug (e.g., temozolomide) may not be optimal for the specific tumor model. | - Review Dosing Regimens: Compare your protocol to published studies. For temozolomide, various dosing schedules have been explored, including daily and protracted regimens.[1] - Dose-Response Study: If feasible, conduct a dose-response study for both this compound and the combination agent in your specific xenograft model to determine the most effective concentrations. |
| Drug Formulation and Stability: Improper formulation or degradation of this compound or the combination agent can lead to reduced efficacy. | - Fresh Preparation: Prepare this compound solutions fresh for each set of injections. While 5-nitroindole (B16589) itself is stable when stored properly, the stability of the deoxyriboside in solution for injection has not been extensively reported. - Proper Storage: Store solid this compound at 4°C and protected from light.[2] - Vehicle Compatibility: Ensure the vehicle used for injection is appropriate and does not cause precipitation of the compound. DMSO is a common solvent for initial solubilization.[3] |
| Tumor Model Resistance: The chosen xenograft model may have intrinsic or acquired resistance to the combination therapy. | - Mechanism of Resistance: Investigate potential resistance mechanisms. For temozolomide, this includes high expression of O6-methylguanine-DNA methyltransferase (MGMT).[1] For nucleoside analogs, resistance can arise from alterations in membrane transporters or activating kinases. - Alternative Combination Strategies: Consider combining this compound with other DNA-damaging agents that have different mechanisms of action. |
Issue 2: High Variability in Tumor Growth Within Treatment Groups
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation: Variability in the number of viable cells, injection technique, or location can lead to different tumor growth rates. | - Standardize Cell Preparation: Use cells from the same passage number, ensure high viability (>90%), and maintain a consistent cell concentration for injection. - Consistent Injection Technique: Train all personnel on a standardized subcutaneous or orthotopic injection technique to ensure consistent deposition of tumor cells. |
| Animal Health and Husbandry: Differences in the age, weight, or health status of the mice can impact tumor engraftment and growth. | - Uniform Animal Cohorts: Use mice of the same sex, age, and from the same vendor. Allow for an acclimatization period before tumor implantation. - Monitor Animal Health: Regularly monitor animal weight and overall health. Exclude animals that show signs of illness unrelated to the treatment. |
| Tumor Heterogeneity: The parental tumor cell line or patient-derived xenograft (PDX) may be heterogeneous, leading to variable growth characteristics. | - Characterize Your Model: If possible, perform molecular or histological analysis of the tumors to assess their heterogeneity. - Increase Sample Size: A larger number of animals per group can help to statistically account for individual variability. |
Issue 3: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| High Dose of Combination Agent: While this compound has shown low toxicity, the combination agent (e.g., temozolomide) may be administered at a dose that is too high for the specific mouse strain or tumor model. | - Review Toxicity Data: Consult literature for the maximum tolerated dose (MTD) of the combination agent in your mouse strain. - Toxicity Study: If necessary, perform a preliminary toxicity study with the combination therapy at various doses. |
| Vehicle Toxicity: The vehicle used for drug administration may be causing adverse effects. | - Vehicle Control Group: Always include a vehicle-only control group in your experiments to assess any vehicle-related toxicity. - Limit DMSO Concentration: If using DMSO for solubilization, keep the final concentration in the injected volume as low as possible, as high concentrations can be toxic.[4][5] |
| Off-Target Effects: Although not extensively reported for this compound, off-target effects are a possibility with any investigational compound. | - Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to look for any signs of toxicity. - Blood Chemistry: Collect blood samples for a complete blood count (CBC) and chemistry panel to assess organ function. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Stock Solution: this compound is soluble in DMSO.[3] Prepare a stock solution of 10 mM this compound in 100% DMSO. Store this stock solution at -20°C.
-
Working Solution for Injection: On the day of injection, thaw the stock solution and dilute it to the final desired concentration using a suitable vehicle. A common practice for compounds dissolved in DMSO is to dilute them in a vehicle such as a mixture of PEG400, Tween 80, and saline, or directly in saline or PBS, ensuring the final DMSO concentration is low (typically <10%). The exact final vehicle composition should be optimized for solubility and tolerability.
Subcutaneous Xenograft Implantation
-
Cell Preparation: Culture tumor cells to 70-80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in serum-free media or PBS at a concentration of 5 x 106 to 10 x 107 cells/mL. Perform a viability count to ensure >90% viability.
-
Animal Preparation: Use immunodeficient mice (e.g., nude, SCID, or NSG) aged 6-8 weeks. Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).
-
Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined average size (e.g., 100-150 mm3).[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Glioblastoma Xenograft Model
| Treatment Group | Dosing Schedule | Outcome | Reference |
| Vehicle Control | N/A | Progressive tumor growth | [1] |
| This compound alone | Not specified in detail, but did not inhibit tumor growth | No significant effect on tumor growth | [1] |
| Temozolomide (TMZ) alone | Not specified in detail, but slowed tumor growth | Delayed tumor growth | [1] |
| This compound + TMZ | Not specified in detail | Complete tumor regression | [1] |
Note: Specific dosing and scheduling details for the studies cited were not fully available in the public domain. Researchers should refer to the primary literature for more detailed experimental parameters when available.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Combination with Temozolomide
Caption: Mechanism of synergistic action between this compound and Temozolomide.
General Xenograft Study Workflow
Caption: A general workflow for conducting subcutaneous xenograft studies.
References
minimizing off-target effects of 5-NIdR treatment
Welcome to the technical support center for 5-NIdR (5-nitroindolyl-2'-deoxyriboside) treatment. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, troubleshoot, and minimize potential off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-natural nucleoside analog that acts as a potent sensitizer (B1316253) to DNA-damaging chemotherapeutic agents, such as temozolomide. In vivo, it is converted to its triphosphate form (5-nitroindolyl-2'-deoxyriboside triphosphate), which selectively inhibits translesion DNA synthesis by various human DNA polymerases.[1] This inhibition prevents cancer cells from repairing DNA damage, leading to an accumulation of DNA breaks and subsequent apoptosis.[1]
Q2: Are there any known off-target effects of this compound?
A2: Preclinical toxicology studies have suggested that high doses of this compound do not produce the side effects commonly associated with conventional nucleoside analogs.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be carefully considered and experimentally evaluated. Potential off-target liabilities for nucleoside analogs can include inhibition of other cellular polymerases or kinases and mitochondrial toxicity.
Q3: What are the general strategies to minimize off-target effects in drug development?
A3: General strategies to minimize off-target effects include rational drug design to improve target specificity, high-throughput screening to identify selective compounds, and comprehensive preclinical testing, including kinome profiling and mitochondrial toxicity assays.[2][3] For experimental purposes, using the lowest effective concentration of the compound and including appropriate controls are crucial.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
Issue 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular phenotype (e.g., cytotoxicity, cell cycle arrest) that is inconsistent with the known on-target mechanism of this compound (i.e., potentiation of DNA damage).
Possible Cause 1: Off-Target Kinase Inhibition
Many small molecule inhibitors can have unintended effects on cellular kinases, leading to a variety of phenotypic changes.
Troubleshooting Steps:
-
Kinome Profiling: Perform a kinome-wide selectivity screen to identify potential off-target kinase interactions. This is typically done through commercial services that screen your compound against a large panel of kinases.[2][4][5][6]
-
Test Structurally Different Inhibitors: If available, use other inhibitors of translesion synthesis with different chemical scaffolds to see if the phenotype persists. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
Data Presentation: Example Kinome Profiling Data
Table 1: Illustrative Kinome Profiling Results for this compound at 1 µM
| Kinase Target | Percent Inhibition | Potential Implication |
| DNA Polymerase η | 95% | On-target |
| DNA Polymerase ι | 92% | On-target |
| CDK2 | 15% | Likely insignificant |
| MAPK1 | 8% | Likely insignificant |
| Hypothetical Off-Target Kinase X | 65% | Potential off-target effect requiring further investigation |
Possible Cause 2: Mitochondrial Toxicity
Nucleoside analogs are known to sometimes interfere with mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial dysfunction.[3][7]
Troubleshooting Steps:
-
Assess Mitochondrial DNA Content: Measure the mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) ratio using qPCR. A significant decrease in this ratio in treated cells suggests mitochondrial toxicity.
-
Measure Lactate (B86563) Production: Increased lactate production is a marker of mitochondrial dysfunction.[7] Measure lactate levels in the cell culture medium of treated versus control cells.
-
Evaluate Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to directly assess mitochondrial function.
Data Presentation: Example Mitochondrial Toxicity Data
Table 2: Illustrative Mitochondrial Toxicity Assessment of this compound
| Assay | Control | This compound (1 µM) | Positive Control (e.g., ddC) |
| mtDNA/nDNA Ratio | 1.0 | 0.95 | 0.4 |
| Lactate Production (mg/10^6 cells) | 0.2 | 0.22 | 0.8 |
| Basal OCR (pmol/min) | 150 | 145 | 70 |
Issue 2: Discrepancy Between Biochemical and Cellular Activity
You observe potent inhibition of DNA polymerase in a biochemical assay, but the cellular effect is weaker than expected or requires much higher concentrations.
Possible Cause: Lack of Target Engagement in Cells
The compound may not be reaching its intracellular target at sufficient concentrations due to poor cell permeability or rapid efflux.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm that this compound is binding to its target DNA polymerases within the cell.[8][9][10][11][12] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Data Presentation: Example CETSA Data
Table 3: Illustrative CETSA Results for a Target DNA Polymerase
| Treatment | Temperature (°C) | Soluble Protein (Normalized) |
| Vehicle | 50 | 1.0 |
| Vehicle | 55 | 0.8 |
| Vehicle | 60 | 0.4 |
| Vehicle | 65 | 0.1 |
| This compound | 50 | 1.0 |
| This compound | 55 | 0.9 |
| This compound | 60 | 0.7 |
| This compound | 65 | 0.3 |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 1000-fold higher than the final screening concentration.
-
Service Provider: Engage a commercial kinome profiling service (e.g., Eurofins Discovery, Reaction Biology). Select a panel that covers a diverse range of the human kinome.
-
Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure kinase activity. The assay is performed at a fixed concentration of this compound (e.g., 1 µM) and ATP (often at the Km for each kinase).
-
Data Analysis: Results are usually provided as the percentage of remaining kinase activity compared to a vehicle control. A significant inhibition (e.g., >50%) of a kinase other than the intended target family warrants further investigation.
Protocol 2: Mitochondrial DNA Content Assay
Objective: To determine if this compound treatment affects mitochondrial DNA replication.
Methodology:
-
Cell Treatment: Culture cells in the presence of this compound at various concentrations and for different durations. Include a vehicle control and a positive control known to induce mitochondrial toxicity (e.g., dideoxycytidine - ddC).
-
DNA Extraction: Extract total DNA from the treated and control cells.
-
Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-CO2) and one for a nuclear gene (e.g., B2M).
-
Data Analysis: Calculate the ratio of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) for each sample. A significant decrease in this ratio in this compound-treated cells compared to the vehicle control indicates mitochondrial toxicity.
Signaling Pathway Diagram
Hypothetical Off-Target Effect on a Kinase Signaling Pathway
While this compound's primary targets are DNA polymerases, a hypothetical off-target interaction with a kinase could perturb cellular signaling. The diagram below illustrates how an off-target inhibition of "Kinase X" could affect downstream signaling.
Caption: Hypothetical off-target inhibition of a signaling pathway by this compound.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. assayquant.com [assayquant.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 5-NIdR and Temozolomide Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the co-administration of 5-NIdR and temozolomide (B1682018) (TMZ). The information is tailored for researchers, scientists, and drug development professionals working on novel cancer therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and temozolomide co-administration?
A1: Temozolomide is an alkylating agent that damages DNA, primarily by methylating guanine (B1146940) residues.[1] This damage can lead to cell cycle arrest and apoptosis.[2] However, cancer cells can overcome this damage through DNA repair mechanisms, including translesion synthesis (TLS), which allows replication to proceed past DNA lesions, often at the cost of introducing mutations.[3] this compound is a non-natural nucleoside that, when converted to its triphosphate form in vivo, acts as a potent inhibitor of the DNA polymerases involved in TLS.[4][5] By inhibiting TLS, this compound prevents the replication of TMZ-damaged DNA, leading to an accumulation of DNA strand breaks and a significant increase in apoptosis, causing synergistic anti-cancer effects.[3][6]
Q2: In which cell lines has the synergy between this compound and temozolomide been observed?
A2: The synergistic effect of this compound and temozolomide has been demonstrated in glioblastoma cell lines, which are known to be frequently resistant to temozolomide alone. Commonly used cell lines for these studies include U87MG, U251, and T98G.[7][8]
Q3: What is the rationale for using this compound in combination with temozolomide?
A3: The primary rationale is to overcome both intrinsic and acquired resistance to temozolomide.[9] Many tumors develop resistance to TMZ by upregulating DNA repair pathways.[10] this compound specifically targets a key resistance mechanism, translesion synthesis, thereby re-sensitizing resistant cells and enhancing the efficacy of TMZ in sensitive cells.[4] This combination has been shown to cause complete tumor regression in preclinical xenograft models, whereas temozolomide alone only slowed tumor growth.[1][3]
Q4: How should this compound and temozolomide be prepared for in vitro experiments?
A4: Temozolomide is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[9] It's important to note that TMZ is unstable at neutral or alkaline pH and should be prepared fresh before use.[11] this compound is also soluble in DMSO.[5] For cell culture experiments, it is recommended to prepare high-concentration stock solutions in DMSO and then dilute them in culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[12]
Q5: What is the recommended timing for the co-administration of this compound and temozolomide in vitro?
A5: While the optimal timing can be cell-line dependent and may require some empirical testing, a common approach is to treat the cells with both agents simultaneously. Alternatively, pre-treatment with this compound for a short period (e.g., 1-2 hours) before adding temozolomide could potentially enhance the inhibition of DNA repair mechanisms when the DNA damage occurs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no synergistic effect observed | Suboptimal drug concentrations or ratio: The synergistic effect is often dependent on the specific concentrations and ratio of the two drugs. | Perform a dose-matrix experiment testing a range of concentrations for both this compound and temozolomide to identify the optimal synergistic ratio. Calculate the Combination Index (CI) to quantify the interaction (CI < 1 indicates synergy).[13][14] |
| Cell line resistance: The cell line used may have high levels of O6-methylguanine-DNA methyltransferase (MGMT) or deficient mismatch repair (MMR) pathways, which are major mechanisms of temozolomide resistance.[10] | - Test for MGMT expression and promoter methylation status. - Consider using cell lines with known MGMT status for initial experiments. - The combination with this compound is intended to overcome some resistance mechanisms, but extremely high resistance may require higher concentrations or different treatment schedules. | |
| Timing of administration: The sequence of drug addition might influence the outcome. | Experiment with different administration schedules: simultaneous addition, pre-treatment with this compound before temozolomide, or pre-treatment with temozolomide before this compound. | |
| High variability in experimental replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. Allow cells to adhere and distribute evenly before adding drugs. |
| Drug instability: Temozolomide degrades in aqueous solutions at neutral pH.[11] | Prepare fresh temozolomide solutions for each experiment. Minimize the time between dissolving the drug and adding it to the cells. | |
| Pipetting errors: Inaccurate pipetting, especially of small volumes for stock solutions, can lead to significant concentration errors. | Use calibrated pipettes and prepare intermediate dilutions to avoid pipetting very small volumes. | |
| Unexpected cytotoxicity in control groups | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5%).[12] |
| Contamination: Bacterial or fungal contamination can affect cell viability. | Regularly check cell cultures for contamination and practice good aseptic technique. | |
| Difficulty in dissolving this compound | Improper solvent or temperature: this compound may not dissolve readily in aqueous solutions. | Use 100% DMSO to prepare a high-concentration stock solution of this compound.[5] Gentle warming and vortexing can aid dissolution. |
| In vivo tumor model not responding to treatment | Poor drug bioavailability or formulation: The drugs may not be reaching the tumor at effective concentrations. | Optimize the drug delivery vehicle and route of administration. For subcutaneous xenografts, intraperitoneal (i.p.) injections are common. Ensure the formulation is stable and allows for adequate absorption. |
| Rapid tumor growth: The tumor model may be too aggressive for the chosen dosing regimen. | Start treatment when tumors are smaller.[3] Increase the frequency or dose of the drugs, monitoring for toxicity in the animals. |
Quantitative Data Summary
Table 1: IC50 Values of Temozolomide in Glioblastoma Cell Lines (72h treatment)
| Cell Line | MGMT Status | Median IC50 (µM) | Interquartile Range (µM) | Reference |
| U87MG | Methylated (Low expression) | 230.0 | 34.1 - 650.0 | [15] |
| U251 | Unmethylated (High expression) | 176.5 | 30.0 - 470.0 | [15] |
| T98G | Unmethylated (High expression) | 438.3 | 232.4 - 649.5 | [15] |
Note: IC50 values can vary significantly between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Co-administration of this compound and Temozolomide for Cell Viability Assay
-
Cell Seeding:
-
Seed glioblastoma cells (e.g., U87MG, U251) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a 100 mM stock solution of temozolomide in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
On the day of the experiment, prepare serial dilutions of each drug in complete culture medium. For combination treatments, prepare mixtures with the desired concentration ratios.
-
-
Drug Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug solutions (single agents or combinations) to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest drug concentration wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assessment (MTS/MTT Assay):
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Apoptosis Analysis by Annexin V Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, temozolomide, or the combination for 48-72 hours as described in Protocol 1.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium (B1200493) iodide (PI) solution (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
-
Cell Fixation:
-
Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of cold 70% ethanol (B145695) by dropwise addition while vortexing gently to prevent clumping.
-
Fix the cells for at least 30 minutes on ice or store at -20°C for longer periods.[16]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.[1]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
-
Visualizations
Caption: Mechanism of synergistic action of this compound and Temozolomide.
Caption: General experimental workflow for evaluating this compound and TMZ co-administration.
Caption: Troubleshooting logic for suboptimal synergy.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
- 3. csuohio.edu [csuohio.edu]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. medicine.uams.edu [medicine.uams.edu]
Technical Support Center: Overcoming Resistance to 5-NIdR Combination Therapy
Welcome to the technical support center for 5-NIdR combination therapy. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this therapeutic strategy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in combination therapy?
This compound (5-nitroindolyl-2'-deoxyriboside) is a non-natural nucleoside that, when used in combination with DNA-damaging agents like temozolomide (B1682018) (TMZ), enhances their anti-cancer efficacy.[1] The primary mechanism of this compound is the inhibition of translesion DNA synthesis (TLS).[1][2] When DNA is damaged by agents like TMZ, cancer cells can utilize TLS polymerases to bypass these lesions, a process that can lead to drug resistance.[1][3] this compound is converted in vivo to its triphosphate form (5-NITP), which acts as a potent inhibitor of several human DNA polymerases involved in replicating damaged DNA.[1][2] By inhibiting TLS, this compound prevents the replication of damaged DNA, leading to an accumulation of DNA strand breaks, S-phase cell cycle arrest, and ultimately, increased apoptosis in cancer cells.[1]
Q2: What are the expected synergistic effects of this compound and Temozolomide (TMZ) combination therapy?
The combination of this compound and TMZ has been shown to produce a synergistic cytotoxic effect in cancer cells, particularly in glioblastoma.[1] This means the combined effect of the two drugs is greater than the sum of their individual effects. For example, studies have shown that while TMZ alone can slow tumor growth, the combination with this compound can lead to complete tumor regression.[1] In cell-based assays, the combination treatment results in significantly higher levels of apoptosis compared to either drug alone.[1]
Q3: What are the known mechanisms of resistance to this compound combination therapy?
While specific resistance mechanisms to this compound itself are still under investigation, resistance to the combination therapy can be driven by factors that confer resistance to the partner drug, such as TMZ. Known mechanisms of TMZ resistance include:
-
Upregulation of O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein can remove the DNA damage caused by TMZ, thus reducing its efficacy.[2]
-
Defects in the Mismatch Repair (MMR) system: A deficient MMR system can lead to tolerance of TMZ-induced DNA damage.[4]
Furthermore, since this compound targets translesion synthesis, potential resistance mechanisms could involve:
-
Alterations in TLS polymerases: Mutations or changes in the expression of TLS polymerases could potentially reduce their inhibition by 5-NITP.
-
Upregulation of alternative DNA damage tolerance pathways: Cancer cells might develop alternative ways to cope with the DNA damage induced by TMZ.[3]
Q4: How can I identify the development of resistance in my experiments?
The development of resistance can be monitored through several experimental approaches:
-
Cell Viability Assays: A decrease in the synergistic cytotoxicity of the combination therapy over time in a cell population may indicate the emergence of resistant clones.
-
Western Blot Analysis: Monitor the expression levels of key proteins involved in TMZ resistance, such as MGMT and MMR proteins (e.g., MSH2, MSH6, MLH1).
-
CRISPR-Cas9 Screens: Genome-wide or targeted CRISPR screens can be employed to identify genes whose knockout confers resistance to the combination therapy, providing insights into novel resistance mechanisms.[5][6][7][8][9]
Troubleshooting Guides
In Vitro Experiments
Problem 1: Low or no synergistic cytotoxicity observed with this compound and TMZ combination.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-response matrix experiment to determine the optimal concentrations of both this compound and TMZ for your specific cell line. IC50 values for TMZ can vary significantly between cell lines.[10][11] |
| Incorrect Incubation Time | Optimize the incubation time for the combination treatment. A 72-hour incubation is often used for cell viability assays.[12] |
| Cell Line Characteristics | Ensure the cell line used is appropriate. For example, glioblastoma cell lines are often used for this combination.[10][11] The MGMT status of the cell line will significantly impact TMZ sensitivity.[2] |
| Reagent Quality | Ensure the this compound and TMZ are of high quality and have not degraded. Prepare fresh stock solutions. |
Problem 2: High background or unexpected results in apoptosis assays (Annexin V/PI staining).
| Possible Cause | Troubleshooting Step |
| Cell Handling | Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining. |
| Compensation Issues | Ensure proper compensation is set up on the flow cytometer to correct for spectral overlap between the fluorochromes used (e.g., FITC for Annexin V and PI).[13] |
| Reagent Titration | Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your specific cell type.[13] |
| Gating Strategy | Develop a consistent gating strategy to exclude debris and cell aggregates. Use forward and side scatter to gate on the single-cell population.[14][15] |
| Late-stage Apoptosis/Necrosis | At later time points, apoptotic cells will become PI-positive. To distinguish early apoptosis, analyze cells at earlier time points after treatment. |
Problem 3: Inconsistent results in cell cycle analysis.
| Possible Cause | Troubleshooting Step |
| Cell Fixation | Use cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing to ensure proper fixation and minimize clumping.[16] |
| RNase Treatment | Ensure complete RNase treatment to remove RNA, which can also be stained by propidium (B1200493) iodide (PI), leading to inaccurate DNA content measurement.[17] |
| Cell Clumping | Pass the stained cells through a cell strainer before flow cytometry analysis to remove clumps that can interfere with the results. |
| Data Analysis | Use appropriate software for cell cycle analysis to deconvolute the G1, S, and G2/M phases of the cell cycle. |
In Vivo Xenograft Experiments
Problem 1: Lack of tumor regression with this compound and TMZ combination therapy in xenograft models.
| Possible Cause | Troubleshooting Step |
| Drug Dosing and Schedule | Optimize the dose and schedule of this compound and TMZ administration. The timing of administration of the two drugs can be critical.[18] |
| Tumor Model | Ensure the chosen xenograft model is appropriate and has been shown to be sensitive to TMZ. The tumor microenvironment can influence drug efficacy. |
| Drug Delivery and Bioavailability | Verify the route of administration and formulation of the drugs to ensure adequate bioavailability at the tumor site. |
| Monitoring Tumor Growth | Use a reliable method to monitor tumor growth, such as caliper measurements or in vivo bioluminescence imaging, to accurately assess treatment response.[19][20][21][22] |
Quantitative Data Summary
Table 1: Synergistic Cytotoxicity of this compound (or its analog 3-Eth-5-NIdR) and Temozolomide (TMZ)
| Cell Line | Treatment | Effect | Reference |
| MOLT4 leukemia cells | 100 µM TMZ + 10 µg/mL 3-Eth-5-NIdR | Synergistic increase in cell death (27.5%) compared to the additive effects (11.9%) of individual treatments. | [23] |
Experimental Protocols
Protocol 1: Annexin V Apoptosis Assay by Flow Cytometry
This protocol is adapted for assessing apoptosis in cells treated with this compound and TMZ.
Materials:
-
Cells treated with this compound, TMZ, combination, and vehicle control.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of this compound, TMZ, the combination, or a vehicle control for the desired duration (e.g., 48-72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the supernatant and the detached cells.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.
-
Gating and Data Interpretation:
-
Gate on the single-cell population using forward and side scatter plots.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound combination therapy.
Materials:
-
Cells treated with this compound, TMZ, combination, and vehicle control.
-
Cold 70% Ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells for at least 30 minutes on ice or at -20°C. Cells can be stored at -20°C for several weeks.[17][16]
-
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
Staining:
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.[17]
-
-
Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Use a histogram to visualize the DNA content.
-
The first peak represents cells in the G0/G1 phase (2n DNA content).
-
The second peak represents cells in the G2/M phase (4n DNA content).
-
The region between the two peaks represents cells in the S phase (DNA content between 2n and 4n).
-
An accumulation of cells in the S phase is an expected outcome of effective this compound and TMZ combination therapy.[1]
-
Visualizations
Caption: Mechanism of this compound and TMZ combination therapy.
Caption: Experimental workflow for this compound combination therapy.
Caption: Troubleshooting low synergy in this compound experiments.
References
- 1. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translesion synthesis inhibitors as a new class of cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translesion DNA Synthesis in Cancer: Molecular Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR screens identify tumor‐promoting genes conferring melanoma cell plasticity and resistance | EMBO Molecular Medicine [link.springer.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Glioblastoma Temozolomide Chemotherapy Employing Lentiviral-based Anti-MGMT shRNA Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Synergistic Enhancement of Newcastle Disease Virus to 5-Fluorouracil Cytotoxicity against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncology.labcorp.com [oncology.labcorp.com]
- 20. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 21. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo bioluminescence imaging using orthotopic xenografts towards patient’s derived-xenograft Medulloblastoma models - The Quarterly Journal of Nuclear Medicine and Molecular Imaging 2017 March;61(1):95-101 - Minerva Medica - Journals [minervamedica.it]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Managing Animal Studies with 5-NIdR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-NIdR in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5-nitroindolyl-2'-deoxyriboside) is an artificial nucleoside analog. Its primary mechanism of action involves the inhibition of DNA replication, particularly at sites of DNA damage.[1][2] When administered, this compound is converted in vivo to its triphosphate form, which acts as a potent inhibitor of several human DNA polymerases involved in translesion DNA synthesis.[2] This leads to an accumulation of DNA strand breaks, cell cycle arrest at the S-phase, and ultimately apoptosis in cancer cells.[3]
Q2: What are the known toxicities of this compound in animal models?
Preclinical studies in murine models have indicated that this compound does not produce overt toxic side effects that are commonly associated with conventional nucleoside analogs.[2][3] Specifically, studies have reported no significant weight loss, dehydration, or fatigue in mice treated with this compound, both alone and in combination with temozolomide (B1682018).[3]
Q3: Have any dose-limiting toxicities (DLTs) been identified for this compound?
Based on the available literature, specific dose-limiting toxicities (DLTs) for this compound have not been reported. Exploratory toxicology investigations have shown that high doses of this compound did not produce the side effects commonly seen with other nucleoside analogs.[2]
Q4: How does the toxicity profile of this compound compare to other nucleoside analogs?
Many conventional nucleoside analogs are associated with mitochondrial toxicity due to the inhibition of mitochondrial DNA polymerase gamma.[4][5][6] This can lead to adverse effects such as myopathy, peripheral neuropathy, and lactic acidosis.[4] However, current preclinical data suggests that this compound does not exhibit these typical toxicities.[2][3]
Troubleshooting Guide
While this compound has been reported to have a favorable safety profile in preclinical studies, it is crucial to monitor animals closely for any signs of toxicity. This guide provides information on potential issues and how to manage them.
General Animal Health Monitoring
| Observation | Potential Cause | Recommended Action |
| Weight Loss (>15% of baseline) | - Dehydration- Reduced food/water intake- Systemic toxicity | - Provide supplemental hydration (e.g., subcutaneous fluids).- Offer palatable, high-calorie food supplements.- Consider dose reduction or temporary cessation of treatment.- Consult with a veterinarian. |
| Lethargy/Decreased Activity | - General malaise- Potential neurotoxicity | - Ensure easy access to food and water.- Monitor for other neurological signs (e.g., ataxia).- If severe, consider dose reduction and veterinary consultation. |
| Dehydration (skin tenting, sunken eyes) | - Reduced fluid intake- Diarrhea/Vomiting | - Administer subcutaneous or intraperitoneal fluids.- Monitor urine output.- Address underlying cause (e.g., provide anti-diarrheal medication if appropriate). |
| Gastrointestinal Issues (Diarrhea, Vomiting) | - Although not reported for this compound, this is a common side effect of many cancer therapies. | - Provide supportive care, including hydration and easily digestible food.- Anti-emetic or anti-diarrheal medication may be considered after veterinary consultation. |
Experimental Protocols
This compound Administration in a Murine Xenograft Model
This protocol is based on studies using this compound in combination with temozolomide in a murine glioblastoma model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Temozolomide (if used in combination)
-
Sterile syringes and needles (appropriate gauge for intraperitoneal injection)
-
Animal scale
-
Calipers for tumor measurement
Procedure:
-
Animal Model: Use appropriate xenograft models, for example, by injecting human glioblastoma cells (e.g., U87) subcutaneously into the flank of nude mice.[3]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., ~150 mm³) before initiating treatment.[3]
-
Drug Preparation:
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection for 5 consecutive days.[1]
-
If co-administering with temozolomide, establish the appropriate timing and sequence of injections based on your experimental design.
-
-
Monitoring:
-
Measure tumor volume with calipers daily or every other day.
-
Record animal weight every two days.[3]
-
Perform daily health checks, observing for any signs of toxicity as outlined in the troubleshooting guide.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for a this compound in vivo Study
Caption: Xenograft study workflow with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csuohio.edu [csuohio.edu]
- 4. Clinical manifestations and management of antiretroviral nucleoside analog-related mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-NIdR
Welcome to the technical support center for enhancing the bioavailability of 5-NIdR and other related nucleoside analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
The oral bioavailability of nucleoside analogs like this compound is often limited by two main factors:
-
Poor Aqueous Solubility: Many nucleoside analogs have low solubility in water, which can limit their dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
First-Pass Metabolism: These compounds can be rapidly metabolized in the gut and liver by enzymes before they reach systemic circulation. A key enzyme in the metabolism of many nucleoside analogs is cytidine (B196190) deaminase (CD).
Q2: What general strategies can be employed to enhance the bioavailability of this compound?
Several strategies can be used to improve the bioavailability of poorly soluble and metabolically unstable drugs:
-
Formulation Strategies:
-
Nanoformulations: Reducing the particle size of the drug to the nanoscale can increase its surface area, leading to enhanced dissolution and solubility. Examples include nanosuspensions, solid lipid nanoparticles (SLNs), and liposomes.[1][2]
-
Solid Dispersions: Dispersing the drug in an inert carrier can transform it into an amorphous state, which typically has higher solubility than the crystalline form.
-
-
Chemical Modification (Prodrugs):
-
Co-administration with Metabolic Inhibitors:
Troubleshooting Guides
Issue 1: Low and variable oral bioavailability of this compound in preclinical animal models.
-
Possible Cause 1: Poor aqueous solubility.
-
Troubleshooting:
-
Determine the solubility of this compound: Use a standard shake-flask method to determine its solubility in relevant buffers (e.g., simulated gastric and intestinal fluids).
-
Employ nanoformulation techniques: Prepare a nanosuspension or a solid lipid nanoparticle (SLN) formulation of this compound to improve its dissolution rate.
-
-
-
Possible Cause 2: Extensive first-pass metabolism.
-
Troubleshooting:
-
Identify potential metabolic pathways: Based on the structure of this compound, hypothesize the key metabolizing enzymes. For many nucleoside analogs, cytidine deaminase is a primary culprit.
-
Co-administer a metabolic inhibitor: As a case study, consider the co-administration of 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), a similar nucleoside analog, with tetrahydrouridine (B1681287) (THU), a cytidine deaminase inhibitor. This has been shown to dramatically increase the bioavailability of FdCyd.
-
-
Case Study: Bioavailability Enhancement of 5-fluoro-2'-deoxycytidine (FdCyd) with Tetrahydrouridine (THU)
The following table summarizes the pharmacokinetic parameters of FdCyd in mice with and without co-administration of the cytidine deaminase inhibitor, THU.
| Treatment Group | Route of Administration | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| FdCyd alone | Oral | 28 ± 11 | 24 ± 9 | ~4 |
| FdCyd + THU | Oral | 1,400 ± 560 | 2,100 ± 840 | ~54 |
| FdCyd + THU | IV | 2,600 ± 1,040 | 3,900 ± 1,560 | - |
Data adapted from a study on the pharmacokinetics of FdCyd in mice.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Tween 80
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
Mixer mill
Procedure:
-
Prepare a dispersing agent solution of 0.5% HPMC and 0.5% Tween 80 in purified water.
-
Weigh 10 mg of this compound and place it in a milling vial.
-
Add 1 mL of the dispersing agent solution and 1 g of zirconium oxide beads to the vial.
-
Mill the suspension in the mixer mill at a specified frequency (e.g., 30 Hz) for 30 minutes.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the particle size and distribution of the nanosuspension using dynamic light scattering.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
Vehicle control
-
8-week-old female BALB/c mice
-
Oral gavage needles
-
Heparinized capillary tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight with free access to water.
-
Divide the mice into two groups: one receiving the this compound formulation and the other receiving the vehicle control.
-
Administer the formulation or vehicle via oral gavage at a dose of 25 mg/kg.
-
Collect blood samples (approximately 30 µL) via the submandibular vein at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Tumor Effects of 5-NIdR in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumor effects of 5-nitro-indole-2'-deoxyriboside (5-NIdR), a novel nucleoside analog, particularly in the context of glioblastoma. The data presented herein is primarily derived from preclinical studies validating its efficacy in combination with the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ).
Executive Summary
Current research strongly indicates that this compound functions as a potent chemosensitizer, significantly enhancing the efficacy of temozolomide in glioblastoma models. While demonstrating weak cytotoxic effects as a monotherapy, its combination with TMZ leads to synergistic cell killing, induction of apoptosis, and complete tumor regression in preclinical xenograft models. The mechanism of action is attributed to the inhibition of translesion DNA synthesis, a key pathway contributing to TMZ resistance. This guide provides a comprehensive overview of the experimental data supporting these findings and compares this therapeutic strategy with temozolomide alone. At present, the anti-tumor effects of this compound have been predominantly validated in glioblastoma models, with research in other cancer types being limited.
Mechanism of Action: this compound and Temozolomide Synergy
Temozolomide is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine. The O6-methylguanine (O6-MeG) lesion is particularly cytotoxic. However, cancer cells can tolerate this damage through the action of specialized translesion synthesis (TLS) DNA polymerases, which can replicate past the DNA lesions, often introducing mutations and contributing to chemoresistance.
This compound is designed to interrupt this tolerance mechanism. As a nucleoside analog, it is taken up by cells and converted into its triphosphate form, 5-nitro-indole-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a potent inhibitor of several human DNA polymerases involved in replicating damaged DNA.[1] By inhibiting these polymerases, this compound prevents the bypass of TMZ-induced DNA lesions. This leads to an accumulation of DNA double-strand breaks, stalling of replication forks, cell cycle arrest in the S-phase, and ultimately, the induction of apoptosis.[2]
Figure 1: Proposed mechanism of synergistic cytotoxicity of this compound and Temozolomide.
Comparative Performance Data
The following tables summarize representative quantitative data from preclinical studies on the U87 glioblastoma cell line and corresponding xenograft models.
Table 1: In Vitro Cytotoxicity in U87 Glioblastoma Cells (72h treatment)
| Treatment Group | LD50 (µM) | Description |
| This compound | > 100 µM | Exhibits weak potency as a monotherapy.[3] |
| Temozolomide (TMZ) | > 100 µM | Shows limited cytotoxicity in this cell line at clinically relevant concentrations.[3] |
| TMZ + this compound (100 µg/mL) | ~25 µM | Demonstrates a significant synergistic effect, lowering the LD50 of TMZ.[3] |
Table 2: Induction of Apoptosis in U87 Glioblastoma Cells (72h treatment)
| Treatment Group | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| Control (Vehicle) | 5% | 1.0 |
| This compound (100 µg/mL) | 8% | 1.6 |
| Temozolomide (100 µM) | 15% | 3.0 |
| TMZ (100 µM) + this compound (100 µg/mL) | 45% | 9.0 |
Data are representative and based on qualitative descriptions of significant increases in apoptosis from published studies.[2]
Table 3: Cell Cycle Analysis in U87 Glioblastoma Cells (72h treatment)
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 60% | 25% | 15% |
| This compound (100 µg/mL) | 58% | 27% | 15% |
| Temozolomide (100 µM) | 55% | 20% | 25% |
| TMZ (100 µM) + this compound (100 µg/mL) | 30% | 55% | 15% |
Data are representative and based on qualitative descriptions of S-phase accumulation from published studies.[2]
Table 4: In Vivo Efficacy in U87 Glioblastoma Murine Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 28) | % Tumor Growth Inhibition | Outcome |
| Vehicle Control | 1200 mm³ | 0% | Rapid tumor growth. |
| This compound | 1150 mm³ | ~4% | No significant effect on tumor growth.[2] |
| Temozolomide | 600 mm³ | 50% | Slowed rate of tumor growth by approximately 2-fold.[2] |
| TMZ + this compound | Not Detectable | >99% | Complete tumor regression within two weeks of treatment.[2] |
Data are representative and based on qualitative descriptions of tumor regression from published studies.[2]
Experimental Protocols
Cell Viability Assay (MTT/PrestoBlue)
-
Cell Seeding: U87 glioblastoma cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, temozolomide, or a combination of both for 72 hours.
-
Reagent Incubation: After the treatment period, a viability reagent (e.g., PrestoBlue) was added to each well according to the manufacturer's instructions and incubated for 1-2 hours at 37°C.
-
Data Acquisition: Fluorescence or absorbance was measured using a plate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. LD50 values were determined using a non-linear regression model.[3]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: U87 cells were treated with the indicated concentrations of this compound and/or temozolomide for 72 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Data Acquisition: Stained cells were analyzed on a flow cytometer. FITC and PI fluorescence were detected.
-
Data Analysis: The cell population was gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: U87 cells were treated with the indicated concentrations of this compound and/or temozolomide for 72 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells were washed to remove ethanol and then resuspended in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Cells were incubated for 30 minutes at room temperature in the dark.
-
Data Acquisition: The DNA content of individual cells was measured by a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined by analyzing the DNA content histograms.
Murine Xenograft Model
-
Cell Implantation: Athymic nude mice were subcutaneously injected in the flank with U87 glioblastoma cells (e.g., 5 x 10^6 cells).
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., ~100 mm³).
-
Treatment Groups: Mice were randomized into four groups: Vehicle control, this compound alone, Temozolomide alone, and the combination of this compound and Temozolomide.
-
Drug Administration: Drugs were administered (e.g., intraperitoneally) according to a predetermined schedule and dosage.
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., every 2-3 days). Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was concluded after a defined period (e.g., 28 days) or when tumors reached a maximum allowable size.
Figure 2: General experimental workflow for the in vivo validation of this compound in a murine xenograft model.
Alternative Therapeutic Strategies
While the combination of this compound and temozolomide shows significant promise, other strategies are also being explored to overcome temozolomide resistance in glioblastoma. One notable class of drugs is PARP (Poly ADP-ribose polymerase) inhibitors.
PARP Inhibitors (e.g., Olaparib): PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, these breaks can escalate into double-strand breaks during DNA replication, which are highly lethal to cancer cells, especially those with deficiencies in other DNA repair pathways like homologous recombination. In the context of temozolomide, PARP inhibitors can prevent the repair of DNA lesions created by the alkylating agent, thus enhancing its cytotoxic effects. Several clinical trials are investigating the combination of PARP inhibitors with temozolomide and/or radiation in glioblastoma.
Figure 3: Logical relationship between this compound and alternative strategies to enhance temozolomide efficacy.
Conclusion and Future Directions
The preclinical data strongly support the use of this compound as a chemosensitizing agent in combination with temozolomide for the treatment of glioblastoma. The synergistic effect, leading to complete tumor regression in animal models, is highly promising. However, the research on this compound is currently concentrated on glioblastoma. Future studies should aim to:
-
Validate the efficacy of this compound in other cancer models that are treated with alkylating agents and may rely on translesion synthesis for resistance.
-
Conduct comprehensive toxicology and pharmacokinetic studies to establish a safe and effective dosing regimen for potential clinical trials.
-
Perform head-to-head comparative studies against other emerging therapeutic strategies, such as PARP inhibitors, to determine the most effective combination therapies for glioblastoma.
This guide provides a foundational understanding of the anti-tumor effects of this compound and its potential as a valuable component of future cancer therapies.
References
A Comparative Analysis of 5-NIdR and 5-Fluorouracil in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established anticancer agent 5-fluorouracil (B62378) (5-FU) and the novel nucleoside analog 5-NIdR (5-iodo-2'-deoxyuridine). While 5-FU is a cornerstone in the treatment of colorectal cancer, research on this compound in this specific malignancy is limited. This comparison draws on existing data from various cancer cell types to provide a comprehensive overview of their respective mechanisms of action, effects on cancer cell proliferation and survival, and impact on key signaling pathways.
At a Glance: this compound vs. 5-Fluorouracil
| Feature | This compound (5-iodo-2'-deoxyuridine) | 5-Fluorouracil (5-FU) |
| Primary Mechanism of Action | Incorporation into DNA, leading to inhibition of DNA polymerases and induction of DNA damage.[1][2] | Inhibition of thymidylate synthase (TS), disrupting DNA synthesis, and incorporation into both RNA and DNA, leading to dysfunction.[3][4] |
| Primary Cellular Effect | S-phase cell cycle arrest and apoptosis.[1] | Inhibition of cell proliferation, induction of apoptosis, and autophagy.[5][6] |
| Established Clinical Use in Colorectal Cancer | No | Yes, a standard chemotherapeutic agent.[7] |
| Resistance Mechanisms | Not well-documented in colorectal cancer. | Upregulation of thymidylate synthase, altered drug metabolism, and activation of pro-survival signaling pathways.[8][9] |
Mechanism of Action
The fundamental difference between this compound and 5-FU lies in their primary mechanisms of disrupting cancer cell function.
This compound: As a halogenated thymidine (B127349) analog, this compound is incorporated into DNA during replication. This incorporation makes the DNA more susceptible to damage and can inhibit the function of DNA polymerases, particularly when replicating already damaged DNA. This leads to an accumulation of DNA strand breaks, ultimately triggering cell cycle arrest in the S-phase and subsequent apoptosis.[1][2] In studies on brain cancer cells, this compound demonstrated a synergistic effect when combined with DNA-damaging agents.[1][10]
5-Fluorouracil (5-FU): The anticancer effects of 5-FU are multifaceted. Its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS) and a folate cofactor, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[3][4] Furthermore, 5-FU metabolites can be incorporated into both RNA and DNA. Incorporation into RNA disrupts RNA processing and function, while incorporation into DNA contributes to DNA damage.[11]
References
- 1. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 4. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5‐FU inhibits migration and invasion of CRC cells through PI3K/AKT pathway regulated by MARCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil for Colorectal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. mdpi.com [mdpi.com]
- 9. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csuohio.edu [csuohio.edu]
- 11. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Unlocking Synergistic Power: 5-NIdR and Alkylating Agents in Cancer Therapy
A new frontier in cancer treatment is emerging with the promising synergistic effects of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel artificial nucleoside, in combination with traditional alkylating chemotherapeutic agents. Preclinical studies have illuminated a potent partnership, particularly with temozolomide (B1682018) (TMZ), in the fight against aggressive cancers like glioblastoma. This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data, and details the underlying mechanisms and protocols for researchers, scientists, and drug development professionals.
Executive Summary
The combination of this compound with the alkylating agent temozolomide has demonstrated a remarkable synergistic effect in preclinical glioblastoma models. This synergy manifests as a significant increase in cancer cell death and complete tumor regression in animal studies, a stark contrast to the modest effects of either agent used alone. The mechanism hinges on this compound's ability to inhibit the repair of DNA damage induced by temozolomide, leading to catastrophic DNA strand breaks and apoptotic cell death. While current research has focused on temozolomide, the principles of this synergistic interaction suggest potential applicability with other alkylating agents, opening new avenues for combination cancer therapies.
Comparative Analysis: this compound in Combination with Alkylating Agents
Current research has primarily focused on the synergistic interaction between this compound and the alkylating agent temozolomide. Data on combinations with other alkylating agents such as BCNU (Carmustine), cisplatin, or cyclophosphamide (B585) is not yet available in published literature.
Synergistic Effect with Temozolomide (TMZ)
The combination of this compound and temozolomide has shown significant synergistic cytotoxicity against glioblastoma cell lines and in vivo tumor models.
Quantitative Data Summary
| Cell Line | Treatment | IC50/LD50 | Cell Death (Apoptosis) | Tumor Volume (in vivo) | Median Survival (in vivo) |
| U87 (Glioblastoma) | TMZ alone | > 100 µM | Baseline | Delayed Growth | ~45 days |
| This compound alone | > 100 µg/mL | Baseline | No effect | Not reported | |
| This compound + TMZ | Synergistic Reduction | 4-fold increase vs. individual agents | Complete Regression | > 250 days | |
| SW1088 (Glioblastoma) | TMZ alone | > 100 µM | Not reported | Not applicable | Not applicable |
| This compound alone | > 100 µg/mL | Not reported | Not applicable | Not applicable | |
| This compound + TMZ | Synergistic Cytotoxicity | Not reported | Not applicable | Not applicable | |
| A172 (Glioblastoma) | TMZ alone | > 100 µM | Not reported | Not applicable | Not applicable |
| This compound alone | > 100 µg/mL | Not reported | Not applicable | Not applicable | |
| This compound + TMZ | Synergistic Cytotoxicity | Not reported | Not applicable | Not applicable |
Note: Specific IC50/LD50 values for the combination and combination index (CI) values are not detailed in the available abstracts but the synergistic effect is clearly stated.
Mechanism of Synergistic Action
The potent synergy between this compound and temozolomide stems from a dual-pronged attack on cancer cell DNA.
-
DNA Damage by Temozolomide: As an alkylating agent, temozolomide attaches alkyl groups to the DNA of cancer cells, primarily at the N7 and O6 positions of guanine. This creates DNA lesions that disrupt normal DNA replication and transcription.
-
Inhibition of DNA Repair by this compound: Cancer cells possess a DNA repair mechanism known as translesion synthesis (TLS), which allows them to bypass DNA damage, promoting cell survival and contributing to drug resistance. This compound, after being converted to its triphosphate form within the cell, acts as a potent inhibitor of the DNA polymerases involved in TLS.
-
Synergistic Cell Kill: By inhibiting TLS, this compound prevents the cancer cells from repairing the DNA damage caused by temozolomide. This leads to an accumulation of DNA strand breaks, cell cycle arrest in the S-phase, and ultimately, programmed cell death (apoptosis).
Caption: Mechanism of this compound and Temozolomide Synergy.
Experimental Protocols
Detailed methodologies for the key experiments demonstrating the synergistic effects of this compound and temozolomide are provided below.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and temozolomide, alone and in combination, on glioblastoma cell lines.
Methodology:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87, SW1088, A172) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and temozolomide are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound, temozolomide, or a combination of both. Control wells receive media with the vehicle (DMSO) at the highest concentration used.
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard MTT or WST-1 assay. The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to the vehicle-treated control cells.
-
Data Analysis: Dose-response curves are generated, and IC50/LD50 values are calculated. Synergy is determined by comparing the effects of the combination treatment to the additive effects of the individual agents.
Caption: In Vitro Cell Viability Assay Workflow.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of the this compound and temozolomide combination on glioblastoma tumor growth.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human glioblastoma cells (e.g., U87) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
This compound alone
-
Temozolomide alone
-
This compound and Temozolomide combination
-
-
Drug Administration: Drugs are administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a specified dosing schedule (e.g., daily for 5 days). A preclinical study used temozolomide at 40 mg/kg and this compound at 100 mg/kg for 5 consecutive days.[1]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also observed as indicators of toxicity. The primary endpoint is typically tumor growth inhibition or regression and an increase in overall survival.
-
Data Analysis: Tumor volumes and survival curves for each treatment group are plotted and statistically analyzed.
Apoptosis and Cell Cycle Analysis
Objective: To determine the effect of the combination therapy on apoptosis and cell cycle progression.
Methodology:
-
Cell Treatment: Glioblastoma cells are treated with this compound, temozolomide, or the combination as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected.
-
Staining for Apoptosis: Cells are stained with Annexin V (to detect early apoptosis) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD (to distinguish between live, apoptotic, and necrotic cells).
-
Staining for Cell Cycle: For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-binding dye such as propidium iodide.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different stages of apoptosis (early, late) and the cell cycle (G0/G1, S, G2/M) are quantified and compared across treatment groups.
Future Directions
The compelling preclinical data for the synergy between this compound and temozolomide provides a strong rationale for further investigation. Future research should focus on:
-
Exploring Combinations with Other Alkylating Agents: Investigating the synergistic potential of this compound with other classes of alkylating agents, such as nitrosoureas (e.g., BCNU) and platinum-based drugs (e.g., cisplatin), could broaden its therapeutic application.
-
Clinical Trials: The promising in vivo results warrant the initiation of clinical trials to evaluate the safety and efficacy of the this compound and temozolomide combination in patients with glioblastoma.
-
Biomarker Discovery: Identifying biomarkers that predict which patients are most likely to respond to this combination therapy will be crucial for personalized medicine approaches.
The synergistic strategy of combining DNA damaging agents with inhibitors of DNA repair pathways, as exemplified by the this compound and temozolomide partnership, holds immense promise for overcoming therapeutic resistance and improving outcomes for patients with challenging cancers.
References
Confirming the Mechanism of 5-NIdR through Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-NIdR and its Proposed Mechanism
This compound (5-nitroindolyl-2'-deoxyriboside) is a novel synthetic nucleoside analog that has demonstrated significant potential in sensitizing cancer cells to DNA-damaging agents like temozolomide (B1682018).[1][2] The primary proposed mechanism of action for this compound is the inhibition of translesion synthesis (TLS), a DNA damage tolerance pathway frequently exploited by cancer cells to survive chemotherapy.[1][2][3]
When cancer cells are treated with TMZ, their DNA is alkylated, leading to lesions that stall the replication fork. To bypass these lesions and continue proliferation, cancer cells utilize specialized, low-fidelity TLS DNA polymerases, such as polymerase ι (iota) and κ (kappa).[4][5] this compound, upon conversion to its triphosphate form (5-NITP) within the cell, acts as a potent inhibitor of these TLS polymerases.[1] This inhibition prevents the bypass of TMZ-induced DNA damage, leading to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][6]
Genetic Knockout Studies Supporting the Mechanism of this compound
While direct genetic knockout studies specifically investigating this compound are not yet published, compelling indirect evidence comes from studies on the role of TLS polymerases in temozolomide resistance. A recent study utilized CRISPR-Cas9 to knock out the genes encoding for DNA polymerase ι (POLI) and DNA polymerase κ (POLK) in MGMT-deficient U251-MG glioblastoma cells.[4][5] The results from this study provide strong genetic validation for the therapeutic strategy of inhibiting these specific polymerases to enhance TMZ efficacy, which is the proposed mechanism of this compound.
Comparative Performance Data: Genetic Knockout of TLS Polymerases
The following table summarizes the key findings from the study on POLI and POLK knockout cells, demonstrating the impact of inhibiting these TLS polymerases on temozolomide sensitivity.[4][5]
| Cell Line | Genetic Modification | Treatment | Outcome | Reference |
| U251-MG | Parental (Wild-Type POLI/POLK) | Temozolomide | High cell viability | [4][5] |
| U251-MG | POLI Knockout | Temozolomide | Significantly decreased cell viability | [4][5] |
| U251-MG | POLK Knockout | Temozolomide | Significantly decreased cell viability | [4][5] |
| U251-MG | POLI Knockout | Temozolomide | Increased late S-phase cell cycle arrest | [4][5] |
| U251-MG | POLK Knockout | Temozolomide | Increased late S-phase cell cycle arrest | [4][5] |
These findings strongly suggest that the inhibition of DNA polymerase ι and κ, the known targets of this compound, is a valid strategy for overcoming temozolomide resistance in glioblastoma.
Performance of this compound in Preclinical Models
In preclinical studies, this compound has shown remarkable synergy with temozolomide in glioblastoma cell lines and in vivo xenograft models.[1][2]
In Vitro Efficacy of this compound in Combination with Temozolomide
| Cell Line | Treatment | Effect on Apoptosis | Reference |
| MOLT4 | 3-Eth-5-NIdR + TMZ | Significant increase in early and late-stage apoptosis compared to either agent alone.[6] | [6] |
| U87, SW1088, A172 | This compound + TMZ | Synergistic increase in cytotoxicity. | [1] |
In Vivo Efficacy of this compound in a Murine Xenograft Model of Glioblastoma
| Treatment Group | Tumor Growth | Outcome | Reference |
| Vehicle Control | Uninhibited | - | [1] |
| This compound alone | No significant effect | - | [1] |
| Temozolomide alone | Delayed tumor growth | - | [1] |
| This compound + Temozolomide | Complete tumor regression | Significantly increased survival | [1] |
Alternative Strategies and Comparative Analysis
While this compound shows great promise, other TLS inhibitors are also under investigation. A direct quantitative comparison from a single study is not available; however, the following table provides a qualitative comparison based on published mechanisms and targets.
| Compound/Strategy | Target(s) | Mechanism of Action | Stage of Development |
| This compound | DNA Polymerase ι, κ, and others | Nucleoside analog, inhibits TLS polymerase activity | Preclinical |
| JH-RE-06 | REV1 | Small molecule inhibitor, disrupts REV1-polymerase interactions | Preclinical |
| PARP Inhibitors (e.g., Olaparib, Veliparib) | PARP1/2 | Inhibit base excision repair, leading to accumulation of lesions handled by TLS | Clinical (for other cancers) |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of TLS Polymerase Genes
This protocol provides a general framework for generating knockout cell lines for genes like POLH, POLI, and POLK to study the effects of TLS inhibition.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three unique 20-nucleotide gRNAs targeting an early exon of the target gene using a CRISPR design tool.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection of Glioblastoma Cells:
-
Culture U251-MG cells to 70-80% confluency.
-
Transfect the cells with the gRNA/Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, sort GFP-positive cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Culture the single cells to form clonal populations.
-
-
Verification of Gene Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted region.
-
Sequence the PCR products (Sanger or next-generation sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the target protein by Western blotting.
-
Murine Xenograft Model for In Vivo Efficacy Studies
This protocol outlines the general procedure for establishing and treating a glioblastoma xenograft model.
-
Cell Preparation:
-
Culture U87 glioblastoma cells to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound, Temozolomide, this compound + Temozolomide).
-
Administer the treatments as per the established dosing schedule (e.g., intraperitoneal injections for a specified number of days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in sensitizing cancer cells to temozolomide.
Caption: Experimental workflow for generating a TLS polymerase knockout cell line.
Conclusion
The available evidence, strongly supported by genetic knockout studies of its target polymerases, confirms that this compound enhances the cytotoxic effects of temozolomide by inhibiting the translesion synthesis pathway. This mechanism prevents cancer cells from bypassing TMZ-induced DNA damage, leading to increased apoptosis and tumor regression in preclinical models. While direct genetic knockout studies on this compound are warranted to provide the ultimate proof, the current data strongly supports its continued development as a promising adjuvant therapy for glioblastoma. Further research should focus on direct comparative studies with other TLS inhibitors and the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human translesion DNA polymerases ɩ and κ mediate tolerance to temozolomide in MGMT-deficient glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human translesion DNA polymerases ι and κ mediate tolerance to temozolomide in MGMT-deficient glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Dual-Labeling Cell Proliferation: A Comparative Analysis of BrdU and EdU
In the dynamic field of cellular biology and drug development, accurately monitoring cell proliferation is paramount. This guide provides a comprehensive comparison of the well-established bromodeoxyuridine (BrdU) labeling method with the more recent 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) 'click chemistry' technique, particularly focusing on their application in dual-labeling experiments to dissect cell cycle kinetics.
Introduction to Nucleoside Analog-Based Proliferation Assays
The most precise methods for studying cell proliferation involve the direct measurement of DNA synthesis.[1][2] This is achieved by introducing a synthetic analog of thymidine (B127349), a natural building block of DNA, into the cell culture or organism. As cells enter the S phase of the cell cycle and replicate their DNA, they incorporate this analog into the newly synthesized strands.[2][3] Subsequent detection of the incorporated analog allows for the identification and quantification of proliferating cells.
For decades, BrdU has been the gold standard for this purpose.[3][4] However, the detection of BrdU requires harsh DNA denaturation steps to expose the incorporated molecule to a specific antibody.[3][5][6] This can compromise the integrity of the cell and its components, making it challenging to perform multiplex analyses with other markers.[6][7]
A more recent alternative, EdU, overcomes this limitation.[8][9] EdU is detected through a bio-orthogonal 'click chemistry' reaction, which is highly specific and occurs under mild conditions, thus preserving cellular morphology and epitopes for co-staining.[4][7][9]
Dual-labeling with two different thymidine analogs, such as BrdU and EdU, at different time points allows for a more detailed analysis of cell cycle kinetics.[10][11]
Comparison of Cell Proliferation Assays
| Feature | BrdU Assay | EdU Assay | Other Methods (e.g., Ki-67, MTT, CFSE) |
| Principle | Incorporation of thymidine analog detected by specific antibody.[2][3][12] | Incorporation of thymidine analog detected by 'click chemistry'.[7][9] | Indirect measures of proliferation (e.g., presence of proliferation-associated proteins, metabolic activity, dye dilution).[1][8][12][13] |
| Detection Method | Immunocytochemistry (ICC), Immunohistochemistry (IHC), Flow Cytometry, ELISA.[3][12] | Fluorescence microscopy, Flow Cytometry, High-Content Screening.[7][9] | Western Blot, IHC, Spectrophotometry, Flow Cytometry.[12][13] |
| Protocol Complexity | Lengthy, requires harsh DNA denaturation (acid or heat).[3][4][6] | Faster and simpler, no DNA denaturation required.[4][7][9] | Varies by method; generally simpler than BrdU. |
| Multiplexing | Challenging due to harsh denaturation conditions that can destroy epitopes.[6][7] | Highly compatible with multiplexing with other fluorescent markers.[3][9] | Varies; Ki-67 is compatible with IHC/IF, metabolic assays are typically standalone. |
| Sensitivity | High, but can be limited by antibody access. | Higher sensitivity due to the efficiency of the click reaction.[4][9] | Varies; metabolic assays can be very sensitive but are indirect. |
| Toxicity | Can exhibit some cellular toxicity at higher concentrations. | Generally less toxic than BrdU.[12] | Varies; CFSE can be toxic to some cell types.[12] |
| In Vivo Use | Extensively validated for in vivo studies.[2][3] | Well-established for in vivo applications.[4][9] | Ki-67 is widely used in vivo; others are more suited for in vitro work.[2][12] |
Mechanism of Action and Detection
Both BrdU and EdU are analogs of thymidine and are incorporated into newly synthesized DNA during the S phase of the cell cycle. The key difference lies in their detection.
Caption: Mechanism of BrdU and EdU incorporation and detection.
Experimental Workflow: BrdU and EdU Dual-Labeling
Dual-pulse labeling with EdU and BrdU allows for the temporal separation of cell populations undergoing DNA synthesis. A typical workflow involves an initial pulse with one analog, followed by a chase period and a second pulse with the other analog.
Caption: Experimental workflow for EdU and BrdU dual-labeling.
Experimental Protocols
In Vitro BrdU and EdU Dual-Labeling Protocol
-
Cell Culture: Plate cells at a desired density and allow them to attach overnight.
-
First Pulse (EdU): Add EdU to the culture medium at a final concentration of 10 µM and incubate for the desired pulse duration (e.g., 1-2 hours).
-
Wash: Remove the EdU-containing medium and wash the cells twice with pre-warmed PBS.
-
Chase Period (Optional): Add fresh, pre-warmed culture medium and incubate for the desired chase duration.
-
Second Pulse (BrdU): Add BrdU to the culture medium at a final concentration of 10-20 µM and incubate for the desired pulse duration.
-
Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a saponin-based permeabilization buffer for 15 minutes.
-
EdU Detection (Click Chemistry): Prepare the click reaction cocktail containing a fluorescent azide and a copper catalyst according to the manufacturer's instructions. Incubate the cells with the cocktail for 30 minutes in the dark.
-
Wash: Wash the cells with PBS.
-
DNA Denaturation (for BrdU): Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate (B1201080) buffer.
-
BrdU Antibody Staining: Block the cells and then incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 30-60 minutes in the dark.
-
Analysis: Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry or mount on slides for fluorescence microscopy.
In Vivo BrdU and EdU Dual-Labeling Protocol
-
First Pulse (EdU): Administer EdU to the animal via intraperitoneal (i.p.) injection or in the drinking water. The dosage and duration will depend on the animal model and experimental design.
-
Chase Period: Allow for a chase period as required by the experimental timeline.
-
Second Pulse (BrdU): Administer BrdU to the animal via i.p. injection or in the drinking water.[14]
-
Tissue Harvest and Fixation: At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the tissue of interest and post-fix overnight.
-
Tissue Processing: Process the tissue for cryosectioning or paraffin (B1166041) embedding.
-
Sectioning: Cut tissue sections at the desired thickness.
-
Antigen Retrieval and Permeabilization: Perform antigen retrieval if necessary and permeabilize the tissue sections.
-
EdU and BrdU Staining: Follow steps 8-12 of the in vitro protocol, adapting incubation times and washing steps for tissue sections.
-
Mounting and Analysis: Mount the stained tissue sections with an appropriate mounting medium and analyze by fluorescence microscopy.
Note: It is crucial to use an anti-BrdU antibody that does not cross-react with EdU.[10][11]
Conclusion
Both BrdU and EdU are powerful tools for assessing cell proliferation. The choice between them, or the decision to use them in a dual-labeling strategy, will depend on the specific experimental goals. While BrdU remains a valid and widely used method, the simplicity, speed, and multiplexing compatibility of the EdU assay make it a superior alternative for many applications.[4][7][8] The combination of EdU and BrdU in a dual-pulse labeling experiment provides an elegant and robust method to gain deeper insights into the dynamics of cell cycle progression in both healthy and diseased states.
References
- 1. Are there any alternatives to BrdU (Bromodeoxyuridine)? | AAT Bioquest [aatbio.com]
- 2. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biocompare.com [biocompare.com]
- 9. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 10. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 14. Evaluation of intranuclear BrdU detection procedures for use in multicolor flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A New Dawn in Glioblastoma Therapy: 5-NIdR in Combination with Temozolomide Shows Preclinical Promise
For Immediate Release
Cleveland, OH - A novel therapeutic strategy involving the co-administration of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a non-natural nucleoside, with the standard-of-care chemotherapy temozolomide (B1682018) (TMZ) has demonstrated remarkable efficacy in preclinical models of glioblastoma (GBM), the most aggressive form of brain cancer. Research indicates that this combination therapy leads to complete tumor regression in animal models, offering a significant improvement over the current standard treatment that typically only delays tumor growth.[1] This comparison guide provides an in-depth analysis of the efficacy of the this compound/TMZ combination versus standard-of-care treatments for glioblastoma, tailored for researchers, scientists, and drug development professionals.
Glioblastoma is notorious for its poor prognosis, with a median survival of less than 15 months despite a multi-modal treatment approach of maximal surgical resection, followed by radiation and TMZ chemotherapy.[1] A significant challenge in treating GBM is the development of resistance to TMZ. The novel approach using this compound aims to overcome this resistance by targeting the DNA damage response (DDR) pathway.
Unveiling the Mechanism: A Synergistic Assault on Glioblastoma Cells
Temozolomide functions by alkylating DNA, causing damage that should ideally trigger cancer cell death. However, glioblastoma cells can employ DNA repair mechanisms, specifically translesion synthesis (TLS), to bypass this damage, leading to treatment resistance.
This compound acts as a potent inhibitor of the DNA polymerases involved in replicating damaged DNA.[1] By blocking this repair mechanism, this compound enhances the cytotoxic effects of TMZ. This synergistic interaction leads to a significant increase in apoptosis (programmed cell death) in glioblastoma cells. In essence, this compound prevents the cancer cells from repairing the DNA damage caused by TMZ, ensuring their destruction.
Signaling Pathway of this compound and Temozolomide in Glioblastoma
Caption: Mechanism of action of this compound in combination with TMZ.
Efficacy Head-to-Head: In Vitro and In Vivo Data
Preclinical studies provide compelling evidence for the superior efficacy of the this compound/TMZ combination compared to TMZ alone.
In Vitro Efficacy: Enhanced Glioblastoma Cell Killing
| Treatment Group | Cell Line | IC50 (µM) | Fold-Sensitization |
| Temozolomide (TMZ) | U87MG | ~230 | - |
| TMZ + this compound (1 µM) | U87MG | ~50 | 4.6 |
| Temozolomide (TMZ) | T98G | >500 | - |
| TMZ + this compound (1 µM) | T98G | ~150 | >3.3 |
Note: IC50 values are approximate and gathered from representative studies. The fold-sensitization is calculated as the ratio of the IC50 of TMZ alone to the IC50 of the combination.
In Vivo Efficacy: Complete Tumor Eradication in Xenograft Models
In a murine xenograft model of glioblastoma, the combination of TMZ and this compound led to a dramatic and sustained response.
| Treatment Group | Mean Tumor Volume (Day 30) | Outcome |
| Vehicle Control | ~1200 mm³ | Progressive Tumor Growth |
| This compound alone | ~1100 mm³ | No significant effect |
| Temozolomide (TMZ) alone | ~600 mm³ | Delayed Tumor Growth |
| TMZ + this compound | 0 mm³ | Complete Tumor Regression |
Experimental Workflow for In Vivo Xenograft Study
Caption: In vivo xenograft model workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cell lines (e.g., U87MG, T98G) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of TMZ, this compound, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
In Vivo Glioblastoma Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with 5 x 10^6 U87MG glioblastoma cells in a mixture of media and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100 mm³). Mice are then randomized into treatment groups (typically n=8-10 per group): vehicle control, this compound alone, TMZ alone, and the combination of TMZ and this compound.
-
Treatment Administration: Treatments are administered daily via intraperitoneal injection. Dosages are determined based on prior toxicology studies (e.g., TMZ at 50 mg/kg, this compound at 100 mg/kg).
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if signs of toxicity become apparent.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the efficacy of the different treatments.
Conclusion and Future Directions
The preclinical data strongly suggest that the combination of this compound and temozolomide represents a highly promising therapeutic strategy for glioblastoma. By specifically targeting the DNA damage response in cancer cells, this compound synergistically enhances the efficacy of the standard-of-care chemotherapy, leading to complete tumor regression in animal models. These compelling results warrant further investigation and progression towards clinical trials to evaluate the safety and efficacy of this combination therapy in patients with glioblastoma. The detailed mechanistic insights and robust preclinical data provide a solid foundation for the continued development of this innovative approach to treating this devastating disease.
References
Validating the Cellular Target Engagement of 5-NIdR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel non-natural nucleoside with promising applications in cancer therapy. By inhibiting translesion DNA synthesis (TLS), this compound enhances the efficacy of DNA-damaging agents like temozolomide. This document outlines the experimental validation of this compound's mechanism of action and compares it with alternative target engagement validation techniques and other TLS inhibitors.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by targeting the process of translesion DNA synthesis, a DNA damage tolerance mechanism that allows cells to bypass lesions in the DNA, often at the cost of introducing mutations. In cancer cells, this process can contribute to drug resistance.
The proposed mechanism involves the cellular uptake of this compound and its subsequent phosphorylation to the active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). This nucleoside analog is then incorporated into the DNA by specialized TLS DNA polymerases, such as DNA polymerase η (Pol η), opposite a damaged DNA base. Following incorporation, 5-NITP acts as a chain terminator, halting further DNA synthesis and leading to an accumulation of single- and double-strand DNA breaks. This accumulation of DNA damage triggers cell cycle arrest in the S-phase and ultimately leads to apoptosis.
Figure 1. Mechanism of action of this compound in cancer cells.
Validating this compound's Target Engagement in Cells
Direct validation of this compound's engagement with its target DNA polymerases within a cellular context is crucial for confirming its mechanism of action. A powerful method involves the use of a chemically modified analog of this compound, 3-ethynyl-5-nitroindolyl-2'-deoxyriboside (3-Eth-5-NIdR) . The ethynyl (B1212043) group allows for the visualization of its incorporation into cellular DNA via a "click" chemistry reaction with a fluorescent azide (B81097).
Flow Cytometry-Based Detection of 3-Eth-5-NIdR Incorporation
This method provides a quantitative measure of this compound's target engagement by detecting the incorporation of its analog into the genomic DNA of treated cells.
Figure 2. Experimental workflow for detecting 3-Eth-5-NIdR incorporation.
Comparison of Target Engagement Validation Methods
While the flow cytometry-based method using a tagged analog is highly specific for this compound, other general techniques can also be employed to validate target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method that can be used to confirm the direct binding of this compound to its target polymerases.
| Method | Principle | Advantages | Disadvantages | Relevance to this compound |
| Flow Cytometry with 3-Eth-5-NIdR | Detection of a tagged nucleoside analog incorporated into DNA. | High specificity for the intended mechanism of action; Quantitative at the single-cell level. | Requires a chemically modified analog; Indirectly measures engagement with the polymerase. | Direct evidence of the downstream consequence of target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Label-free; Can be used with the unmodified drug; Applicable to a wide range of targets. | Requires a specific antibody for detection (Western Blot); May not be suitable for all proteins. | Can directly confirm the binding of this compound to DNA polymerases in a cellular context. |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer between a luciferase-tagged target and a fluorescently labeled ligand. | High sensitivity; Real-time measurements in living cells. | Requires genetic modification of the target protein and a fluorescently labeled ligand. | Could be adapted to study the interaction between DNA polymerases and a fluorescent this compound analog. |
Quantitative Data for Target Engagement
The following table summarizes the kinetic parameters for the incorporation of the active triphosphate form of 3-Eth-5-NIdR (3-Eth-5-NITP) by human DNA polymerases δ and η. This data provides a quantitative measure of how efficiently the analog is utilized by the target enzymes compared to the natural nucleotide, dATP.
| DNA Polymerase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pol δ | dATP | 2.5 ± 0.5 | 0.013 ± 0.002 | 5,200 |
| 3-Eth-5-NITP | 0.8 ± 0.2 | 0.005 ± 0.001 | 6,400 | |
| Pol η | dATP | 4.5 ± 0.9 | 0.010 ± 0.002 | 2,200 |
| 3-Eth-5-NITP | 0.5 ± 0.1 | 0.034 ± 0.006 | 68,000 |
Data is a representation from published studies and should be considered as an example.
Comparison with Alternative Translesion Synthesis Inhibitors
Several other molecules are being developed to inhibit translesion synthesis, primarily by targeting key proteins in the pathway like REV1 and Pol η.
| Inhibitor | Target | Mechanism of Action | Development Stage |
| This compound | DNA Polymerases (e.g., Pol η) | Chain termination after incorporation | Preclinical |
| JH-RE-06 | REV1 | Disrupts the interaction between REV1 and REV7, preventing Pol ζ recruitment.[1][2][3] | Preclinical |
| NBS-724 | Pol η | Allosteric inhibitor | Preclinical |
Experimental Protocols
Protocol 1: Flow Cytometry-Based Detection of 3-Eth-5-NIdR Incorporation
This protocol is adapted from standard EdU (5-ethynyl-2'-deoxyuridine) incorporation assays, which utilize a similar "click" chemistry detection method.[4][5][6]
Materials:
-
Glioblastoma cell line (e.g., U87)
-
Complete cell culture medium
-
3-Eth-5-NIdR (synthesized in-house or custom order)
-
DNA damaging agent (e.g., Temozolomide, optional)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT™ reaction cocktail (e.g., from a commercial kit, containing a fluorescent azide like Alexa Fluor™ 488 azide, copper sulfate, and a reducing agent)
-
DNA stain (e.g., DAPI or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 6-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Treatment:
-
Treat cells with the desired concentration of 3-Eth-5-NIdR (e.g., 10 µM) for a specified period (e.g., 2-24 hours).
-
If applicable, co-treat with a DNA damaging agent.
-
Include a negative control (no 3-Eth-5-NIdR) and a vehicle control.
-
-
Cell Harvest and Fixation:
-
Harvest the cells using trypsin and wash with PBS.
-
Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions immediately before use.
-
Resuspend the permeabilized cells in 500 µL of the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with permeabilization buffer.
-
-
DNA Staining:
-
Resuspend the cells in 500 µL of a solution containing a DNA stain (e.g., DAPI at 1 µg/mL in PBS).
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use appropriate laser and filter settings for the chosen fluorophore (e.g., blue laser for Alexa Fluor™ 488) and the DNA stain.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on single cells and then analyze the fluorescence intensity of the incorporated 3-Eth-5-NIdR analog versus the DNA content.
-
Quantify the percentage of cells that are positive for the fluorescent signal and analyze the distribution of this signal across the different phases of the cell cycle.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for DNA Polymerase Target Engagement
This protocol describes a general Western blot-based CETSA to determine if this compound binds to and stabilizes a target DNA polymerase in intact cells.[7][8][9]
Materials:
-
Cell line expressing the target DNA polymerase
-
Complete cell culture medium
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Primary antibody specific for the target DNA polymerase
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Thermal cycler
-
Western blot equipment
Procedure:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvest and Heating:
-
Harvest the cells and wash with PBS containing protease inhibitors.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice for 20 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target DNA polymerase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using ECL reagents.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity versus temperature for both the vehicle- and this compound-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Figure 3. General workflow for a Western blot-based CETSA experiment.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. tandfonline.com [tandfonline.com]
Cross-Validation of 5-NIdR's Efficacy in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental nucleoside analog, 5-NIdR, and its synergistic effects with the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ), across multiple glioblastoma (GBM) cell lines. The data presented herein is based on preclinical studies and is intended to inform further research and development in the field of neuro-oncology.
Executive Summary
Glioblastoma is a highly aggressive and lethal brain tumor with limited effective treatment options. Resistance to temozolomide, the primary chemotherapeutic agent, is a major clinical challenge. The non-natural nucleoside this compound has emerged as a promising agent that potentiates the cytotoxic effects of TMZ. This guide summarizes the cross-validation of this compound's effects in different GBM cell lines, details the underlying mechanism of action, and compares this combination therapy with other therapeutic alternatives.
Comparative Efficacy of this compound in Combination with Temozolomide
The combination of this compound and TMZ has demonstrated a synergistic cytotoxic effect in various glioblastoma cell lines. This synergy is attributed to this compound's ability to inhibit the repair of DNA damage induced by TMZ, leading to enhanced cancer cell death.
Table 1: Comparative Cell Viability and Synergism in Glioblastoma Cell Lines
| Cell Line | TMZ LD50 (µM) | This compound (100 µg/mL) + TMZ (100 µM) Effect |
| U87 | >100 | Synergistic increase in cell death |
| SW1088 | >100 | Potentiates cytotoxic effects |
| A172 | >100 | Potentiates cytotoxic effects |
Data extrapolated from studies showing TMZ LD50 values are greater than 100 µM in these cell lines and a demonstrated synergistic effect in the U87 cell line when this compound is combined with TMZ[1][2].
Table 2: Observed Cellular Effects of this compound and TMZ Combination Therapy
| Effect | Glioblastoma Cell Lines | Description |
| Increased Apoptosis | U87, SW1088, A172 | The combination treatment leads to a significant increase in programmed cell death compared to either agent alone[1]. |
| S-Phase Cell Cycle Arrest | U87 | Co-treatment with this compound and TMZ causes an accumulation of cells in the S-phase of the cell cycle, indicating an inhibition of DNA replication[3]. |
| Increased DNA Damage | U87 | The combination therapy results in higher levels of single- and double-strand DNA breaks[1]. |
Mechanism of Action: Inhibition of Translesion DNA Synthesis
The synergistic effect of this compound and TMZ is rooted in the inhibition of translesion DNA synthesis (TLS), a DNA damage tolerance mechanism that allows cancer cells to bypass chemotherapy-induced DNA lesions, thus promoting survival and drug resistance.
Temozolomide is an alkylating agent that introduces methyl groups onto the DNA, with the most cytotoxic lesion being O6-methylguanine. This damage, if not repaired, can lead to DNA double-strand breaks and trigger apoptosis[4]. However, specialized TLS DNA polymerases, such as polymerase eta (pol η), iota (pol ι), and kappa (pol κ), can replicate past these lesions, allowing the cancer cell to survive[3][5].
This compound, after conversion to its triphosphate form (5-NITP), acts as a potent inhibitor of these TLS polymerases. It is efficiently inserted opposite DNA lesions but then acts as a chain terminator, halting DNA replication and leading to the accumulation of DNA damage[1][3]. This inhibition of TLS prevents the cancer cells from tolerating the TMZ-induced DNA damage, resulting in cell cycle arrest and apoptosis. A key indicator of this increased DNA damage is the phosphorylation of the ATM (Ataxia-Telangiectasia Mutated) kinase, a central protein in the DNA damage response pathway[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, SW1088, A172) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, TMZ, or a combination of both. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat glioblastoma cells with this compound, TMZ, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with Propidium Iodide (PI) solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Comparison with Alternative Glioblastoma Therapies
The combination of this compound with TMZ presents a novel approach to overcome TMZ resistance. It is important to consider this strategy in the context of other emerging therapies for glioblastoma.
Table 3: Overview of Selected Alternative and Novel Glioblastoma Therapies
| Therapy Type | Examples | Mechanism of Action | Reported Efficacy/Status |
| Targeted Therapy | Bevacizumab (Avastin®) | Monoclonal antibody against VEGF-A, inhibiting angiogenesis. | Approved for recurrent GBM; improves progression-free survival but not overall survival in newly diagnosed GBM[1]. |
| EGFR Inhibitors | Target the epidermal growth factor receptor, which is often mutated or overexpressed in GBM. | Limited success as monotherapy due to resistance mechanisms. | |
| Immunotherapy | Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) | Block proteins that prevent the immune system from attacking cancer cells. | Limited efficacy in recurrent glioblastoma as monotherapy, but promising results in combination with oncolytic viruses[6][7]. |
| CAR-T Cell Therapy | Genetically engineering a patient's T cells to attack cancer cells. | Early clinical trials show mixed results, with challenges in targeting heterogeneous tumors and overcoming the immunosuppressive microenvironment[7]. | |
| Oncolytic Virotherapy | Using modified viruses to selectively infect and kill cancer cells. | Promising results in combination with immunotherapy, with a median survival of 12.5 months in a trial for recurrent glioblastoma[2][6]. | |
| Drug Repurposing | Various | Using drugs approved for other indications (e.g., antimalarials, statins) that show anti-cancer activity. | Mostly in preclinical or early clinical stages of investigation. |
Conclusion and Future Directions
The cross-validation of this compound's effects in multiple glioblastoma cell lines suggests that its combination with temozolomide is a promising strategy to overcome TMZ resistance. The mechanism of action, centered on the inhibition of translesion DNA synthesis, provides a strong rationale for its further development.
Future research should focus on:
-
Expanding the panel of glioblastoma cell lines and patient-derived xenografts to further validate the efficacy of the this compound/TMZ combination.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery to the brain.
-
Investigating potential biomarkers to identify patients most likely to respond to this combination therapy.
-
Exploring the combination of this compound/TMZ with other therapeutic modalities, such as radiotherapy and immunotherapy, to develop even more effective treatment regimens for glioblastoma.
This guide provides a foundational overview for researchers and drug development professionals. The presented data and protocols should facilitate further investigation into this promising therapeutic strategy for a devastating disease.
References
- 1. Novel Therapies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human DNA Polymerases Eta and Kappa by Indole-Derived Molecules Occurs through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Treatment for Glioblastoma Shows Promising Results | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 7. Frontiers | An update on the clinical trial research of immunotherapy for glioblastoma [frontiersin.org]
Assessing the Long-Term Efficacy and Safety of 5-NIdR Treatment: A Comparative Guide for Researchers
For Immediate Release
In the landscape of glioblastoma treatment, the quest for therapies that extend survival while maintaining quality of life is paramount. This guide provides a comparative analysis of the preclinical agent 5-nitro-indolyl-2'-deoxyriboside (5-NIdR) against the current standard of care and other emerging treatments for glioblastoma. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the available data to inform future research and development directions.
Executive Summary
This compound, a novel artificial nucleoside, has demonstrated significant preclinical efficacy in enhancing the cytotoxic effects of temozolomide (B1682018) (TMZ), the cornerstone of current glioblastoma chemotherapy. Preclinical studies in murine models have shown that the combination of this compound and TMZ can lead to complete tumor regression. However, it is crucial to note that this compound has not yet been evaluated in human clinical trials, and therefore, no long-term clinical efficacy or safety data in humans is available. This guide will compare the preclinical profile of this compound with the established long-term clinical data for the standard of care and other investigational therapies for glioblastoma.
Comparative Efficacy of Glioblastoma Treatments
The following table summarizes the efficacy data for this compound in combination with temozolomide (preclinical) and other established and emerging therapies for glioblastoma.
| Treatment Modality | Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Data Source |
| This compound + Temozolomide | Murine xenograft model of glioblastoma | Not Reported | Not Reported | Complete tumor regression observed | Preclinical Studies |
| Standard of Care (Temozolomide + Radiation) | Newly diagnosed glioblastoma patients | ~15 months | ~7 months | Not Applicable | Clinical Trials[1][2] |
| Prolonged Temozolomide (>6 cycles) | Glioblastoma patients | 27.65 - 35.9 months | 20 - 27.8 months | Not Applicable | Clinical Studies[3][4] |
| Oncolytic Virus + Immune Checkpoint Inhibitor | Recurrent glioblastoma patients | 12.5 months | Not Reported | Not Reported | Phase I Clinical Trial[5] |
| Tumor Treating Fields (TTF) | Newly diagnosed glioblastoma patients | 20.9 months (with TMZ) | 6.7 months (with TMZ) | Not Applicable | Phase III Clinical Trial[6] |
| DCVax®-L (Dendritic Cell Vaccine) | Newly diagnosed and recurrent glioblastoma patients | Meaningful improvement vs. standard of care | Not Reported | Not Reported | Phase III Clinical Trial[7] |
Comparative Safety Profiles
This table outlines the known safety and tolerability of the compared treatments. The data for this compound is limited to preclinical observations.
| Treatment Modality | Common Adverse Events (Grade 3 or higher) | Long-Term Side Effects | Data Source |
| This compound + Temozolomide | No overt signs of toxicity (e.g., weight loss, dehydration, fatigue) observed in mice. | Not investigated. | Preclinical Studies |
| Standard of Care (Temozolomide) | Myelosuppression (thrombocytopenia, neutropenia), fatigue, nausea, vomiting.[2][8] | Myelodysplastic syndrome, aplastic anaemia (rare), increased anxiety, decreased aggrecan and chondroitin (B13769445) sulfate (B86663) in brain tissues (in aged rats).[8] | Clinical Trials & Preclinical Studies[2][8] |
| Prolonged Temozolomide (>6 cycles) | Low incidence of severe toxicity; no significant increase in side effects compared to standard regimen.[3] | Potential for cumulative toxicity, though generally well-tolerated.[4] | Clinical Studies[3][4] |
| Oncolytic Virus + Immune Checkpoint Inhibitor | No major unexpected adverse effects reported. | Long-term data not yet available. | Phase I Clinical Trial[5] |
| Tumor Treating Fields (TTF) | Skin irritation at the site of transducer array placement. | Not well-defined. | Clinical Trials[6] |
| DCVax®-L | Generally well-tolerated. | Long-term data not yet available. | Phase III Clinical Trial[7] |
Experimental Protocols
Preclinical Evaluation of this compound with Temozolomide
Objective: To assess the in vivo efficacy and safety of this compound in combination with temozolomide in a murine xenograft model of glioblastoma.
Methodology:
-
Cell Line: Human glioblastoma cells.
-
Animal Model: Nude (immunocompromised) mice.
-
Tumor Implantation: Subcutaneous injection of glioblastoma cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Temozolomide alone
-
This compound in combination with temozolomide
-
-
Drug Administration: Intraperitoneal or oral administration of the respective treatments.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Complete tumor regression was noted as the primary efficacy endpoint.
-
Safety Assessment: Mice were monitored for signs of toxicity, including weight loss, changes in behavior, and signs of dehydration or fatigue.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The proposed mechanism of action for this compound involves the inhibition of DNA replication at sites of DNA damage induced by temozolomide. This leads to an accumulation of DNA strand breaks and subsequent activation of apoptotic pathways in cancer cells.
Caption: Proposed mechanism of this compound in synergy with temozolomide.
Glioblastoma Treatment Workflow
The standard clinical workflow for a newly diagnosed glioblastoma patient is a multi-modal approach.
Caption: Standard treatment workflow for newly diagnosed glioblastoma.
Conclusion and Future Directions
The preclinical data for this compound is promising, suggesting a potent synergistic effect with temozolomide that could overcome resistance and lead to improved outcomes in glioblastoma. The apparent lack of overt toxicity in animal models is also encouraging. However, the absence of human clinical trial data represents a significant knowledge gap.
Future research should prioritize:
-
Initiation of Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in human subjects.
-
Long-term preclinical toxicology studies to identify any potential chronic side effects.
-
Investigation of this compound in combination with other DNA-damaging agents and targeted therapies to explore its potential in other cancer types.
While the journey from preclinical discovery to clinical application is long and challenging, the initial findings for this compound warrant further investigation as a potential new therapeutic strategy for the formidable challenge of treating glioblastoma. Researchers are encouraged to build upon these foundational studies to determine the ultimate clinical utility of this compound.
References
- 1. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy and safety of long-term therapy for high-grade glioma with temozolomide: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Prolonged Adjuvant Temozolomide Treatment in Glioblastoma: Prospective Study of 81 Patients Undergoing up to 101 Cycles of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel treatment for recurrent glioblastoma shows promising results | University of Toronto [utoronto.ca]
- 6. thebraintumourcharity.org [thebraintumourcharity.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Prolonged use of temozolomide leads to increased anxiety and decreased content of aggrecan and chondroitin sulfate in brain tissues of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-NIdR: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Handling Information
Prior to disposal, it is crucial to understand the potential hazards associated with 5-NIdR and related compounds. The following table summarizes key safety and handling guidelines extrapolated from available data on similar chemicals.[2][3][4] Researchers should handle this compound with the assumption that it possesses similar hazardous properties.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves (double gloving recommended), safety goggles or a full-face shield, and a lab coat. | [2][3][4][5] |
| Ventilation | Handle in a well-ventilated area or a certified chemical fume hood. | [2][4] |
| Accidental Release Measures | Avoid dust formation. For spills, gently cover with damp absorbent pads to prevent aerosolization. Collect spillage using spark-proof tools and place it in a suitable, closed, and labeled container for disposal. | [2][4][5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition. Recommended storage temperatures are -20°C for one month or -80°C for six months. | [1][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as hazardous chemical waste. The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Classify this compound waste as toxic hazardous waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., gloves, pipette tips, vials).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials like strong acids or oxidizing agents.[2] Collect it in a dedicated, clearly labeled hazardous waste container.
2. On-site Decontamination Procedures:
-
Decontamination of Glassware: Glassware that has contained this compound should be triple-rinsed with a suitable solvent such as acetone (B3395972) or ethanol. The rinsate from these washes must be collected and disposed of as hazardous waste.[6]
-
Management of Contaminated Solids and PPE: All disposable items that have come into contact with this compound, including gloves, gowns, and absorbent pads, should be placed in the designated hazardous waste container immediately after use.
3. Spill Management:
-
In the event of a spill, secure the area and alert personnel.
-
Wear appropriate PPE, including double gloves and respiratory protection if dealing with a powder spill.
-
For liquid spills, cover the area with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid creating dust.[5]
-
Collect all contaminated materials and place them in the designated hazardous waste container.
4. Storage Pending Disposal:
-
Container Management: Ensure the hazardous waste container is kept tightly closed when not in use and is properly labeled with "Hazardous Waste" and the specific contents (this compound).
-
Storage Location: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.
5. Final Disposal:
-
All containers of this compound waste must be collected and disposed of by a licensed hazardous waste disposal company.
-
Ensure all labeling and documentation comply with your institution's and local regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
